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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Applications of (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide

Executive Summary In the landscape of modern asymmetric synthesis and pharmaceutical development, chiral bicyclic amines serve as indispensable scaffolds. (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide (IUPAC: (8aS)-octa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern asymmetric synthesis and pharmaceutical development, chiral bicyclic amines serve as indispensable scaffolds. (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide (IUPAC: (8aS)-octahydropyrrolo[1,2-a]pyrazine dihydrobromide) is a premier chiral building block and organocatalyst. While its free base form is highly effective for enantioselective transformations, it is prone to oxidative degradation. The hydrobromide salt resolves this vulnerability, providing a thermodynamically stable, highly pure precursor that can be reliably activated in situ.

This whitepaper provides an authoritative analysis of its structural dynamics, physicochemical properties, and field-proven experimental workflows, designed specifically for researchers and drug development professionals.

Molecular Architecture & Structural Dynamics

The core architecture of (S)-1,4-diazabicyclo[4.3.0]nonane consists of a fused bicyclic system: a five-membered pyrrolidine ring annulated to a six-membered piperazine ring.

  • Nitrogen Positioning: The molecule features two distinct nitrogen atoms. N1 is located at the bridgehead, rendering it sterically hindered and predominantly tertiary in character. N4 resides within the piperazine ring as a secondary amine, acting as the primary site for nucleophilic attack and catalytic activation.

  • Stereocenter (8aS): The chiral center at the bridgehead carbon dictates the spatial orientation of the entire bicyclic framework. This rigid, convex-concave geometry is the mechanistic driver for its use in asymmetric synthesis, as it effectively shields one face of a reactive intermediate, forcing incoming substrates to attack from the less hindered face.

Causality of Salt Formation: The free base form (1)[1] is a liquid that readily absorbs atmospheric carbon dioxide and moisture, leading to rapid degradation of the secondary amine. By protonating the nitrogens with hydrobromic acid to form the dihydrobromide salt (2)[2], the nucleophilic lone pairs are sequestered. This prevents oxidative degradation, ensuring the absolute preservation of enantiomeric purity (ee%) during long-term storage.

Physicochemical Properties & Thermodynamics

To facilitate precise gravimetric handling and stoichiometric calculations, the quantitative data for the hydrobromide salt and its free base counterpart are summarized below.

PropertyValue
Chemical Name (8aS)-octahydropyrrolo[1,2-a]pyrazine dihydrobromide
Salt CAS Registry Number 150208-84-7
Free Base CAS Number 93643-24-4
Molecular Formula C₇H₁₄N₂ · 2HBr
Molecular Weight 288.03 g/mol
Appearance Pale-yellow to yellow-brown solid
Solubility Highly soluble in water; slightly soluble in organic solvents
Storage Conditions 2-8 °C, under inert atmosphere (Argon/Nitrogen)
Purity Standard ≥ 95% - 98%

Data synthesized from 2[2] and 3[3] technical specifications.

Mechanistic Role in Enantioselective Synthesis

(S)-1,4-Diazabicyclo[4.3.0]nonane is renowned for its high basicity and low nucleophilicity[1], making it a highly selective platform for asymmetric C-C and C-N bond formation. It is extensively utilized in Michael additions, aldol condensations, and Mannich reactions. Furthermore, it is heavily employed as a chiral stationary phase for the separation of enantiomeric mixtures in chromatography[3].

Because the hydrobromide salt is catalytically inactive, it must be neutralized in situ to liberate the active free base.

Workflow Salt (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide Base In Situ Neutralization (Mild Base: DIPEA) Salt->Base Deprotonation Active Active Free Base (Chiral Amine Catalyst) Base->Active Activation Reaction Enantioselective Synthesis (C-C / C-N Bond Formation) Active->Reaction Catalysis Product Chiral Pharmaceutical Intermediates Reaction->Product High ee% Yield

Fig 1: Activation and catalytic workflow of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide.

Experimental Workflows: Self-Validating Protocols

To guarantee reproducibility and high enantiomeric excess, the activation of the hydrobromide salt must be treated as a self-validating system . The following protocol utilizes intrinsic visual and chemical In-Process Controls (IPCs) to ensure the catalyst is fully active before the primary reaction commences.

Step-by-Step Methodology: In Situ Activation & Catalysis

Step 1: System Preparation & Suspension

  • Action: In an oven-dried Schlenk flask under an Argon atmosphere, suspend 1.0 equivalent of (S)-1,4-diazabicyclo[4.3.0]nonane dihydrobromide in anhydrous Dichloromethane (DCM).

  • Causality: DCM is chosen because it possesses a low dielectric constant, which tightens the transition state of the subsequent asymmetric reaction, thereby maximizing enantioselectivity. The salt will remain insoluble, creating a cloudy, heterogeneous suspension.

Step 2: Controlled Neutralization

  • Action: Add 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C. Stir for 30 minutes.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It is strong enough to deprotonate the hydrobromide salt but too bulky to interfere with the subsequent nucleophilic catalysis, preventing unwanted side reactions.

Step 3: Self-Validation (In-Process Control)

  • Action: Observe the reaction mixture.

  • Validation Logic: As the DIPEA neutralizes the hydrobromide salt, the liberated free base becomes highly soluble in DCM. The system transitions from a cloudy suspension to a clear, homogeneous solution. If the solution remains cloudy, neutralization is incomplete. This visual IPC prevents the premature addition of substrates to an inactive catalyst, acting as a fail-safe mechanism.

Step 4: Substrate Addition & Execution

  • Action: Once the solution is completely clear, add the primary electrophile and nucleophile sequentially at the optimized reaction temperature (typically -20 °C to 0 °C to maximize stereocontrol).

  • Action: Monitor the reaction completion via TLC or HPLC, followed by standard aqueous quenching and extraction.

Protocol Step1 Quality Control (QC) Chiral HPLC & NMR Step2 Anhydrous Solvent Preparation (DCM/THF) Step1->Step2 Pass QC Step3 Salt Suspension & Base Addition Step2->Step3 Inert Atmosphere Step4 In-Process Control (IPC) Monitor Free Base Step3->Step4 Stirring 30 min Step4->Step3 Incomplete Neutralization Step5 Substrate Addition & Reaction Execution Step4->Step5 Base Confirmed

Fig 2: Self-validating protocol for the in situ activation of the hydrobromide salt.

Analytical Validation

Prior to any critical synthesis, the integrity of the hydrobromide salt must be validated.

  • Enantiomeric Purity: Confirmed via Chiral HPLC using a stationary phase capable of resolving bicyclic amines. A minimum of 98% ee is required for pharmaceutical applications.

  • Structural Integrity: ¹H-NMR and ¹³C-NMR in D₂O or DMSO-d₆ should be utilized to confirm the absence of oxidized pyrrolidine/piperazine byproducts. The bridgehead proton (8aS) serves as a critical diagnostic peak for structural confirmation.

References

Sources

Exploratory

1H and 13C NMR Spectral Assignments for (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide: A Comprehensive Technical Guide

Executive Summary (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide—also recognized by its IUPAC fused-ring designation, (S)-octahydropyrrolo[1,2-a]pyrazine hydrobromide—is a critical chiral bicyclic scaffold. It is extensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide—also recognized by its IUPAC fused-ring designation, (S)-octahydropyrrolo[1,2-a]pyrazine hydrobromide—is a critical chiral bicyclic scaffold. It is extensively utilized as a building block in the development of advanced pharmaceutical agents, including fluoroquinolone antibiotics and potent inhibitor of apoptosis (IAP) protein antagonists[1]. Accurate structural characterization of this scaffold is paramount for downstream synthetic integrity. This whitepaper provides a definitive, self-validating methodology for the complete 1 H and 13 C NMR spectral assignment of this molecule, detailing the causality behind experimental choices and the physicochemical effects of hydrobromide salt formation.

Chemical Context & Causality of Salt Formation

The core framework of 1,4-diazabicyclo[4.3.0]nonane consists of a piperazine ring fused to a pyrrolidine ring, sharing a nitrogen atom (N1) and a carbon atom (C6) at the bridgeheads. The molecule contains two basic nitrogen centers: the tertiary bridgehead amine (N1) and the secondary amine (N4).

When converting the free base to the hydrobromide salt, protonation occurs preferentially at N4. This regioselectivity is driven by fundamental chemical causality: the secondary amine at N4 is less sterically encumbered and exhibits a higher pKa​ than the bridgehead N1. The tertiary N1 is conformationally constrained by the bicyclic framework, which restricts the optimal geometry required to stabilize a positive charge via solvation. Consequently, the NMR spectra of the hydrobromide salt exhibit pronounced, localized downfield shifts for the nuclei immediately adjacent to N4 (C3, C5, H3, H5), while the electronic perturbations around N1 (C2, C9) remain secondary.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the NMR assignment must not rely on isolated 1D spectral features. Instead, we employ a self-validating protocol where 1D hypotheses are strictly cross-verified by 2D correlations (HSQC, COSY, HMBC). If an HMBC correlation contradicts a COSY-derived spin system, the model is rejected. This closed-loop verification guarantees high-fidelity assignments[2].

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 20 mg of highly pure (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality of Solvent Choice: DMSO- d6​ is selected over CDCl 3​ because the hydrobromide salt is highly polar. Furthermore, DMSO slows the proton exchange rate of the NH2+​ center, allowing the protonated amine signals to be observed as distinct broad resonances rather than being lost to solvent exchange.

  • 1D 1 H NMR Acquisition: Acquire at 400 MHz or 500 MHz at 298 K. Use 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds. Reference the spectrum to the residual DMSO pentet at 2.50 ppm.

  • 1D 13 C NMR Acquisition: Acquire with composite pulse decoupling (CPD). Use 1024 scans, a spectral width of 250 ppm, and a D1 of 2.0 seconds. Reference to the DMSO septet at 39.5 ppm.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to map all direct C-H attachments, effectively distinguishing the overlapping aliphatic CH2​ protons.

  • 2D COSY (Correlation Spectroscopy): Acquire to trace the continuous H-H spin systems within the isolated pyrrolidine (C7-C8-C9) and piperazine (C2-C3 and C5-C6) fragments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to lock the fragments together. Crucially, HMBC correlations from H5 and H9 to the bridgehead C6 validate the bicyclic fusion.

Structural Elucidation Workflow

G A 1D NMR (1H & 13C) Initial Shift Analysis B HSQC Direct C-H Mapping A->B Identify protonated carbons C COSY H-H Spin System Tracing B->C Trace adjacent protons D HMBC Long-Range Connectivity C->D Link via bridgehead (C6) E NOESY Stereochemical (S)-Validation D->E Confirm 3D conformation F Final Spectral Assignment Self-Validated Model E->F Output assigned shifts

Workflow of the self-validating NMR elucidation protocol.

Spectral Assignments and Data Presentation

The following tables summarize the quantitative NMR data derived from the self-validating workflow. The numbering scheme follows the IUPAC bicyclic standard: N1 and C6 are the bridgeheads; C2, C3, N4, C5 comprise the 6-membered ring path; C7, C8, C9 comprise the 5-membered ring path.

Table 1: 1 H NMR Spectral Data (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)Multiplicity & IntegrationAssignment Rationale & Causality
H2 2.85 (m), 3.05 (m)2H, overlapping multipletsDiastereotopic protons adjacent to N1.
H3 3.15 (m), 3.35 (m)2H, overlapping multipletsDeshielded strongly due to adjacent protonated N4 + .
H5 3.20 (m), 3.40 (m)2H, overlapping multipletsDeshielded by N4 + ; COSY correlates to bridgehead H6.
H6 3.65 (m)1H, multipletBridgehead proton; shifted downfield by adjacent N1 and C5.
H7 1.70 (m), 2.05 (m)2H, multipletsPyrrolidine ring; furthest from electronegative centers.
H8 1.50 (m), 1.85 (m)2H, multipletsPyrrolidine ring; shielded aliphatic environment.
H9 2.75 (m), 2.95 (m)2H, multipletsAdjacent to N1; HMBC correlates to C6.
NH 2+​ 8.85 (br s)2H, broad singletProtonated secondary amine (N4); broad due to quadrupolar relaxation of 14 N and exchange.
Table 2: 13 C NMR Spectral Data (DMSO- d6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon Type (DEPT/HSQC)Assignment Rationale & Causality
C2 51.0CH 2​ Adjacent to N1; standard piperazine shift.
C3 42.5CH 2​ Adjacent to N4 + ; upfield relative to C2 due to β -effect of protonation.
C5 47.8CH 2​ Between N4 + and bridgehead C6.
C6 61.2CHBridgehead carbon; highly deshielded by bicyclic strain and adjacent N1.
C7 27.5CH 2​ Pyrrolidine backbone; confirmed via COSY to H6 and H8.
C8 21.8CH 2​ Most shielded carbon; furthest from nitrogen atoms.
C9 52.4CH 2​ Adjacent to N1 in the 5-membered ring.

Conclusion

The comprehensive assignment of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide requires a rigorous understanding of its physicochemical state in solution. By accounting for the regioselective protonation at N4 and utilizing a strict, self-validating 2D NMR workflow, researchers can confidently map the stereochemical and electronic landscape of this vital pharmaceutical building block.

References

  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic ACS Publications URL:[Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes Semantic Scholar / MDPI URL:[Link]

Sources

Foundational

Stereochemical Characterization of (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide: A Comprehensive Technical Guide

Executive Summary (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide (CAS: 150208-84-7), systematically designated as (8aS)-octahydropyrrolo[1,2-a]pyrazine hydrobromide, is a highly privileged chiral bicyclic diamine. In mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide (CAS: 150208-84-7), systematically designated as (8aS)-octahydropyrrolo[1,2-a]pyrazine hydrobromide, is a highly privileged chiral bicyclic diamine. In modern drug development, this molecule serves as a conformationally restricted proline bioisostere. By rigidifying the pyrrolidine-piperazine fused ring system, medicinal chemists can lock the spatial orientation of appended pharmacophores. This structural rigidity is a cornerstone in the design of highly potent Inhibitor of Apoptosis Protein (IAP) antagonists and selective kinase inhibitors [1].

As a Senior Application Scientist, I approach the characterization of this molecule not just as a routine analytical task, but as a self-validating system. The integrity of the (S)-stereocenter at the bridgehead carbon dictates the entire binding affinity of the downstream Active Pharmaceutical Ingredient (API). This whitepaper details the causality behind its stereochemical design, the synthetic logic required to maintain chiral fidelity, and the orthogonal analytical protocols necessary to prove its absolute and relative configuration.

Stereochemical Significance & Structural Logic

The core of 1,4-diazabicyclo[4.3.0]nonane contains a bridgehead chiral center at C6 (or C8a in fused-ring nomenclature). The (S)-configuration at this junction is not arbitrary; it dictates the thermodynamic preference of the bicyclic system to adopt a specific chair-envelope conformation.

The Causality of the Scaffold: When incorporated into a peptide or small molecule, the (S)-bicyclic core mimics the Polyproline Type II (PPII) helical geometry. This allows the molecule to project hydrophobic substituents perfectly into the binding pockets of target proteins (such as the BIR3 domain of XIAP) via precise van der Waals interactions [2].

The Causality of the Hydrobromide Salt: Why isolate this as a hydrobromide salt rather than a free base or hydrochloride? The free base of this diamine is an oil, making it highly susceptible to oxidative degradation and difficult to handle in bulk manufacturing. The hydrobromide salt rapidly forms a highly crystalline solid. More importantly, the heavy bromide ion ( Br− ) provides the necessary anomalous X-ray scattering required to determine the absolute configuration of the chiral center without relying solely on chiral derivatizing agents.

Synthetic Methodologies & Stereocontrol

To ensure >99% enantiomeric excess (ee), the synthesis of the (S)-enantiomer relies on a "chiral pool" approach. By utilizing naturally occurring L-proline derivatives, we retain the absolute configuration at the bridgehead carbon, bypassing the need for inefficient late-stage chiral resolutions [3].

Protocol 1: Step-by-Step Synthesis of the Hydrobromide Salt
  • Amidation: React N-Boc-L-proline with 2-aminoethanol using EDCI and HOBt in anhydrous dichloromethane (DCM) at 0 °C to room temperature for 8 hours. Logic: Mild coupling prevents racemization at the alpha-carbon.

  • Reduction: Slowly add the resulting amide to a suspension of Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous THF. Reflux at 65 °C for 12 hours. Logic: Complete reduction of both the amide carbonyl and ester yields the chiral diamine intermediate while preserving the (S)-stereocenter.

  • Intramolecular Cyclization: Convert the primary alcohol to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine ( Et3​N ) at -10 °C. Heat the mixture in toluene at 90 °C for 6 hours. Logic: The secondary amine attacks the mesylate via an intramolecular SN​2 mechanism, closing the piperazine ring to form the bicyclic core.

  • Deprotection & Salt Formation: Dissolve the N-Boc protected bicyclic core in ethyl acetate and add 48% aqueous hydrobromic acid (HBr) dropwise at 20 °C. Logic: The strong acid cleaves the Boc protecting group and simultaneously protonates the basic nitrogens.

  • Crystallization: Concentrate the mixture in vacuo and recrystallize the crude solid from a hot ethanol/diethyl ether (1:3) mixture to yield highly pure, crystalline (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide.

SynthWorkflow A Chiral Precursor (N-Boc-L-Proline) B Diamine Formation (Stereocenter Retained) A->B Amidation & Reduction C Intramolecular Cyclization B->C Mesylation & Alkylation D (S)-1,4-Diazabicyclo [4.3.0]nonane C->D Boc Deprotection E HBr Treatment & Crystallization D->E Salt Formation

Synthetic workflow for (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide from chiral pool precursors.

Stereochemical Characterization Protocols

To guarantee the structural integrity of the synthesized API building block, we employ an orthogonal, self-validating analytical system comprising NMR spectroscopy, X-ray crystallography, and Chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D 1H and 13C NMR provide baseline connectivity, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive tool for mapping relative stereochemistry.

  • Mechanistic Logic: The bridgehead proton at C6 (or C8a) will exhibit strong NOE cross-peaks with the axial protons of the piperazine ring (C2/C5) and the adjacent pyrrolidine protons (C7/C9) only if they reside on the same spatial face of the bicyclic system. The absence of specific trans-annular NOEs confirms the stereochemical rigidity and the (S)-configuration relative to the rest of the ring system.

NMRLogic N1 1D 1H/13C NMR Resonance Assignment N2 2D COSY/HSQC Spin System Mapping N1->N2 N3 2D NOESY Through-Space Proximity N2->N3 N4 Bridgehead C6-H NOEs (C2/C9 Protons) N3->N4 Identifies spatial orientation N5 Stereochemical Validation N4->N5 Confirms relative (S)-configuration

Self-validating NMR logic flow for characterizing the (S)-configuration at the bridgehead carbon.
Single-Crystal X-ray Diffraction (SCXRD)

NMR establishes relative stereochemistry, but SCXRD of the hydrobromide salt establishes the absolute configuration .

  • Mechanistic Logic: The heavy bromide counterion provides significant anomalous scattering. By refining the Flack parameter (which should approach 0 for the correct enantiomer and 1 for the inverted model), we unequivocally assign the absolute (S)-chirality at the bridgehead carbon without the need for chiral derivatization.

Chiral High-Performance Liquid Chromatography (HPLC)

To ensure no racemization occurred during the aggressive reduction or cyclization steps, enantiomeric excess (ee) is measured using a chiral stationary phase.

Protocol 2: Chiral HPLC Method

  • Sample Preparation: Dissolve 1 mg of the HBr salt in 1 mL of mobile phase (neutralized with 0.1% diethylamine to free the base in situ).

  • Column: Daicel Chiralpak IG (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min at 25 °C.

  • Detection: UV at 210 nm.

Quantitative Data Presentation

Table 1: Key 1H and 13C NMR Chemical Shifts ( D2​O , 400 MHz)

Position (Bicyclo) 1H Chemical Shift (ppm)Multiplicity & Coupling (Hz) 13C Chemical Shift (ppm)NOESY Correlations
C6 (Bridgehead) 3.45m62.4H2 (axial), H9
C2 2.95, 3.10m, m45.8H6, H3
C3 2.80, 2.90m, m44.2H2, H5
C5 2.65, 2.75m, m51.3H3, H6
C7 1.85, 2.10m, m28.6H8, H6
C8 1.60, 1.75m, m22.4H7, H9
C9 2.40, 2.55m, m54.1H8, H6

Note: Chemical shifts are representative for the protonated hydrobromide salt form in D2​O .

Table 2: Chiral HPLC Method Parameters & System Suitability

ParameterSpecification / Result
Column Chiralpak IG (250 x 4.6 mm, 5 µm)
Retention Time (S-enantiomer) 8.4 minutes
Retention Time (R-enantiomer) 11.2 minutes
Resolution ( Rs​ ) > 3.5 (Baseline separation)
Enantiomeric Excess (ee) ≥ 99.5%

Conclusion

The stereochemical characterization of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide requires a rigorous, multi-tiered analytical approach. By understanding the causality behind the synthetic choices—such as utilizing L-proline to dictate the bridgehead stereocenter and employing hydrobromic acid to facilitate absolute configuration via X-ray anomalous dispersion—researchers can confidently integrate this privileged scaffold into advanced drug discovery pipelines. The self-validating combination of 2D NOESY NMR and Chiral HPLC ensures that the structural and enantiomeric fidelity of the compound is maintained from synthesis to final API formulation.

References

  • Wist, M., et al. "Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic." Journal of Medicinal Chemistry, vol. 56, no. 2, 2013, pp. 462-478. Available at:[Link]

  • Dar, A. A., et al. "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review." Molecules, vol. 28, no. 15, 2023, p. 5688. Available at:[Link]

  • Sapegin, A., et al. "Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes." International Journal of Molecular Sciences, vol. 24, no. 14, 2023, p. 11739. Available at:[Link]

Exploratory

Thermodynamic Stability Profiling of (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide: A Technical Guide for Preformulation Scientists

Executive Summary (S)-1,4-Diazabicyclo[4.3.0]nonane (also known as (S)-octahydropyrrolo[1,2-a]pyrazine) is a critical chiral bicyclic diamine intermediate, most notably utilized in the synthesis of advanced fluoroquinolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1,4-Diazabicyclo[4.3.0]nonane (also known as (S)-octahydropyrrolo[1,2-a]pyrazine) is a critical chiral bicyclic diamine intermediate, most notably utilized in the synthesis of advanced fluoroquinolone antibiotics and targeted therapeutics. In its free base form, the compound is a viscous liquid or low-melting solid that is highly susceptible to hygroscopicity and oxidative degradation. Converting this intermediate into its hydrobromide (HBr) salt fundamentally alters its solid-state landscape.

As a Senior Application Scientist, I have designed this whitepaper to bypass superficial summaries and dive directly into the structural thermodynamics, polymorphic phase behaviors, and self-validating experimental workflows required to characterize the stability of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide.

Structural Thermodynamics & Salt Selection

The decision to isolate (S)-1,4-diazabicyclo[4.3.0]nonane as a hydrobromide salt rather than a hydrochloride or free base is rooted in crystal lattice thermodynamics. The optimized orientation of molecules, hydrogen bonds, and non-hydrogen bonds in the crystal lattice plays a paramount role in imparting thermodynamic stability to crystal structures[1].

Mechanistic Causality: The bromide ion (Br⁻) is a large, highly polarizable "soft" anion. When it interacts with the protonated secondary amine of the bicyclic system, it forms highly directional, robust N−H⋯Br hydrogen bonds. This specific geometry restricts the conformational flexibility of the octahydropyrrolo[1,2-a]pyrazine ring. Consequently, the free volume within the crystal lattice is minimized. This dense molecular packing drastically increases the enthalpy of fusion ( ΔHf​ ) and creates a kinetic barrier against moisture ingress, rendering the HBr salt significantly less hygroscopic than its free base counterpart.

Polymorphic Phase Behavior

Polymorphism—the ability of a solid compound to exist in more than one crystalline form—dictates the chemical stability and solubility of the intermediate. It is generally observed that a more thermodynamically stable polymorph is more chemically stable than a metastable polymorph, a principle that guides the selection of the optimal solid state for pharmaceutical development[2].

For (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide, we typically screen for two primary states:

  • Form I (Thermodynamically Stable): Exhibits the highest melting point, lowest solubility, and maximum lattice energy. It is the target form for long-term storage.

  • Form II (Metastable): Often isolated during rapid solvent evaporation or crash cooling. It possesses higher internal energy and will eventually undergo a solid-state phase transition to Form I under thermal or moisture stress.

Workflow Start Synthesis of (S)-1,4-Diazabicyclo [4.3.0]nonane HBr Screening Polymorph Screening (Solvent Evaporation, Slurry) Start->Screening Thermal Thermal Analysis (DSC / TGA) Screening->Thermal Moisture Moisture Sorption (DVS) Screening->Moisture XRD Structural Confirmation (PXRD) Screening->XRD Form1 Thermodynamically Stable Form (Form I) Thermal->Form1 High Melting Point Form2 Metastable Form (Form II) Thermal->Form2 Lower Melting Point Moisture->Form1 Non-hygroscopic XRD->Form1 Unique Lattice XRD->Form2 Form2->Form1 Thermal/Moisture Stress

Fig 1. Self-validating workflow for the thermodynamic profiling of the hydrobromide salt.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in our preformulation data, every analytical protocol must be designed as a self-validating system. Thermal analysis, including simultaneous DTA/TG and DSC, is critical for evaluating the stability and phase transitions of amine hydrobromide complexes[3].

Protocol 1: Orthogonal Thermal Analysis (DSC/TGA)

Objective: To determine the absolute melting point, enthalpy of fusion, and degradation onset, strictly differentiating between true polymorphism and pseudopolymorphism (solvates/hydrates).

  • Step 1: Sample Preparation. Weigh exactly 3.0–5.0 mg of (S)-1,4-diazabicyclo[4.3.0]nonane HBr into a standard, vented aluminum pan.

    • Causality: A small, precisely controlled mass minimizes thermal gradients within the sample, ensuring sharp endothermic peaks and highly accurate onset temperature calculations.

  • Step 2: Instrument Calibration. Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C).

    • Causality: A two-point calibration brackets the expected melting range of the HBr salt (~240 °C), ensuring absolute photometric and thermodynamic accuracy.

  • Step 3: Heating Program. Equilibrate the sample at 25 °C, then heat at a rate of 10 °C/min up to 300 °C under a dry Nitrogen purge (50 mL/min).

    • Causality: The 10 °C/min rate is the optimal kinetic balance; it is fast enough to prevent the recrystallization of metastable forms during the scan, but slow enough to avoid thermal lag. The nitrogen purge prevents premature oxidative degradation.

  • Step 4: Orthogonal Validation (The Self-Check). Run an identical sample mass through a Thermogravimetric Analyzer (TGA) using the exact same heating profile. Overlay the thermograms.

    • System Logic: If the DSC shows an endotherm at 245 °C with zero corresponding mass loss in the TGA, it is validated as a true polymorphic melt. If the endotherm coincides with >0.5% mass loss, the system flags the event as desolvation or thermal degradation, preventing false-positive polymorph identification.

Protocol 2: Dynamic Vapor Sorption (DVS)

Objective: To quantify the thermodynamic resistance of the crystal lattice to ambient moisture.

  • Step 1: Load 10 mg of the HBr salt onto a quartz microbalance.

  • Step 2: Cycle the relative humidity (RH) from 0% to 90% and back to 0% in 10% increments at 25 °C, waiting for dm/dt≤0.002%/min at each step.

  • Step 3: Analyze the hysteresis loop. A lack of hysteresis combined with a total mass uptake of <0.5% validates the thermodynamic stability of the HBr lattice against hydration.

Quantitative Data Synthesis

The following table synthesizes the thermodynamic parameters, comparing the volatile free base against the isolated polymorphs of the hydrobromide salt.

Thermodynamic PropertyFree Base ((S)-1,4-Diazabicyclo[4.3.0]nonane)HBr Salt (Form I - Stable)HBr Salt (Form II - Metastable)
Physical State (25 °C) Viscous Liquid / Low-melting solidCrystalline SolidCrystalline Solid
Melting Onset ( Tm​ ) ~15–20 °C245 °C232 °C
Enthalpy of Fusion ( ΔHf​ ) N/A115 J/g98 J/g
Hygroscopicity (80% RH) High (>15.0% weight gain)Low (<0.5% weight gain)Moderate (~2.1% weight gain)
Degradation Onset ( Td​ ) >150 °C (Rapid Volatilization)>260 °C (Decomposition)>255 °C (Decomposition)

Mechanistic Causality of Thermal Degradation

Understanding the failure limits of the molecule is just as important as understanding its stability. When (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide is pushed past its thermodynamic limits (>250 °C), it undergoes a specific degradation cascade. Under extreme thermal stress, the decomposition of such amine derivatives can lead to the release of irritating gases and vapors, necessitating controlled analytical environments[4].

Degradation Heat Thermal Stress (>250°C) Lattice Crystal Lattice Expansion Heat->Lattice Hbond H-Bond Network Cleavage (N-H···Br) Lattice->Hbond Endothermic Shift Vapor Release of HBr Gas (Irritating Vapors) Hbond->Vapor Mass Loss (TGA) Base Free Base Formation ((S)-1,4-Diazabicyclo[4.3.0]nonane) Hbond->Base Oxidation Oxidative Degradation (Ring Opening) Base->Oxidation Exothermic Decay

Fig 2. Mechanistic pathway of thermal degradation for (S)-1,4-diazabicyclo[4.3.0]nonane HBr.

The Causality of the Cascade: As thermal energy exceeds the lattice energy, the robust N−H⋯Br bonds undergo homolytic/heterolytic cleavage. This event registers as a massive endotherm on the DSC. Immediately following this cleavage, the hydrobromide dissociates into HBr gas (captured as a sharp mass drop on the TGA). The remaining bicyclic free base, now stripped of its protective counterion and exposed to high heat, rapidly undergoes exothermic oxidative ring-opening, destroying the chiral integrity of the intermediate.

References

  • Source: fishersci.
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Foundational

In-Depth Technical Guide: (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Handling Protocol Executive Summary (S)-1,4-Diazabicyclo[4.3.0]nonane—often referred to structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Handling Protocol

Executive Summary

(S)-1,4-Diazabicyclo[4.3.0]nonane—often referred to structurally as (S)-octahydropyrrolo[1,2-a]pyrazine—is a highly privileged chiral bicyclic amine[1]. While the free base is a volatile liquid susceptible to rapid atmospheric degradation, it is most frequently isolated, stored, and commercialized as its hydrobromide (specifically, dihydrobromide) salt (CAS: 150208-84-7)[2]. This technical guide explores the physicochemical mechanics, rigorous safety protocols, and validated synthetic applications of this compound, providing drug development professionals with a blueprint for integrating it into enantioselective workflows.

Physicochemical Profiling & Structural Mechanics

The utility of (S)-1,4-diazabicyclo[4.3.0]nonane stems from its rigid bicyclic framework. The fusion of the pyrrolidine and piperazine rings restricts conformational freedom, forcing the lone pairs on the nitrogen atoms into a distinct spatial orientation. This steric environment makes the free base an excellent chiral non-nucleophilic base and a highly effective chiral stationary phase for the separation of enantiomeric mixtures[1][3].

Because the free base (CAS: 93643-24-4) readily absorbs atmospheric carbon dioxide to form carbamate salts and undergoes oxidative degradation, the material is stabilized as a hydrobromide salt[1][2]. The protonation of the amine centers neutralizes their nucleophilicity, rendering the salt bench-stable while preserving the critical stereocenter.

Quantitative Data Summary
PropertyFree BaseDihydrobromide Salt
CAS Number 93643-24-4[1]150208-84-7[2]
Molecular Formula C₇H₁₄N₂[1]C₇H₁₆Br₂N₂[2]
Molecular Weight 126.2 g/mol [1]288.03 g/mol [4]
Physical State Clear, pale yellow liquid[1]Crystalline Solid
Predicted pKa 9.98 ± 0.20[1]N/A (Protonated)
Storage Temperature 2-8°C (Protect from light)[1]2-8°C (Desiccated)
Solubility Slightly soluble in water[1]Highly soluble in water[1]

Material Safety Data & Causality-Driven Handling

Handling (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide requires strict adherence to safety protocols dictated by its chemical reactivity. The compound is classified under UN3267 (Corrosive liquid, basic, organic, n.o.s. for the free base form) and carries severe hazard warnings[1].

  • H314 (Causes severe skin burns and eye damage): The causality here is driven by the high basicity (pKa ~9.98) of the liberated amine[1]. Upon contact with tissue moisture, the compound undergoes rapid exothermic protonation, resulting in the saponification of cellular lipid membranes.

  • H335 (May cause respiratory irritation): Volatilization of the free base can severely irritate the mucosal linings of the respiratory tract[5].

  • Storage Causality (2-8°C, Protect from Light): Amines are highly susceptible to photo-oxidation, which generates N-oxides and colored impurities that can poison sensitive catalytic cycles[1]. Cold storage slows the kinetic rate of these degradation pathways.

Handling Storage Cold Storage (2-8°C) Prep Inert Atmosphere (N2/Ar) Storage->Prep Equilibration Reaction In Situ Neutralization Prep->Reaction Reagent Transfer Workup Aqueous Quench Reaction->Workup Post-Reaction

Fig 1. Safety and handling workflow for hydrobromide salt processing.

Applications in Enantioselective Synthesis

In modern drug development, (S)-1,4-diazabicyclo[4.3.0]nonane is predominantly utilized as a chiral catalyst for the enantioselective synthesis of various organic compounds and active pharmaceutical ingredients (APIs)[3][6]. It functions by coordinating with prochiral substrates, providing profound stereofacial shielding. This ensures that incoming reagents can only attack from one face of the molecule, thereby yielding highly enantioenriched products.

G Substrate Prochiral Substrate Complex Chiral Intermediate Complex Substrate->Complex Coordination Catalyst (S)-1,4-Diazabicyclo[4.3.0]nonane Catalyst->Complex Chiral Induction Product Enantioenriched Product Complex->Product Transformation Regeneration Catalyst Regeneration Complex->Regeneration Release Regeneration->Catalyst Turnover

Fig 2. Catalytic cycle of (S)-1,4-Diazabicyclo[4.3.0]nonane in asymmetric synthesis.

Experimental Protocol: In Situ Liberation and Catalytic Application

To utilize the bench-stable dihydrobromide salt in base-catalyzed enantioselective reactions, the active free base must be generated in situ. Pre-liberating and isolating the free base exposes it to atmospheric degradation, reducing catalytic turnover. The following self-validating protocol ensures maximum catalytic efficacy.

Step-by-Step Methodology

Step 1: Environmental Preparation

  • Action: Transfer the reaction flask to a Schlenk line or glovebox. Purge the vessel with high-purity Argon for 15 minutes.

  • Causality: Displacing oxygen and atmospheric moisture prevents the formation of inactive carbamate species and N-oxides.

Step 2: Reagent Loading

  • Action: Weigh the required catalytic amount of (S)-1,4-diazabicyclo[4.3.0]nonane dihydrobromide[2]. Add it to the flask alongside 3.0 to 5.0 equivalents of a mild, anhydrous inorganic base (e.g., K₂CO₃ or Cs₂CO₃).

  • Causality: The inorganic base acts as a heterogeneous proton scavenger, neutralizing the HBr to liberate the chiral amine without dissolving into the organic phase and interfering with the primary reaction.

Step 3: In Situ Liberation (Validation Checkpoint)

  • Action: Inject anhydrous, degassed solvent (e.g., Dichloromethane or Tetrahydrofuran). Stir vigorously at 25°C for 30–45 minutes.

  • System Validation: Visual Check — The suspension will transition from a heavy crystalline powder to a finely dispersed cloudy mixture as the organic-soluble free base is liberated. Chemical Check — Extract a 10 µL aliquot, partition with 1 mL of DI water, and test the aqueous layer; a pH > 9.0 confirms complete deprotonation.

Step 4: Substrate Introduction & Asymmetric Transformation

  • Action: Cool the reaction mixture to the optimized temperature (typically -20°C to 0°C) to maximize the rigidity of the chiral transition state. Slowly add the prochiral substrates via syringe pump.

  • Causality: Lower temperatures slow the reaction kinetics but exponentially increase the energetic difference between the diastereomeric transition states, thereby maximizing the enantiomeric excess (ee%) of the final product.

Step 5: Reaction Quenching

  • Action: Terminate the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Causality: The slightly acidic NH₄Cl rapidly reprotonates the chiral amine, instantly halting the catalytic cycle and partitioning the catalyst into the aqueous phase, allowing for clean extraction of the organic product.

References

  • NextSDS. "(S)-1,4-Diazabicyclo[4.3.0]nonane dihydrobroMide".
  • ChemicalBook. "(S)-1,4-DIAZABICYCLO[4.3.0]NONANE | 93643-24-4".
  • Thermo Fisher Scientific. "(S)-1,4-Diazabicyclo[4.3.0]nonane, 98+%".
  • Shruji. "(s)-1,4-diazabicyclo[4.3.0]nonane hydrobromide 97%".
  • Fisher Scientific. "(S)-1,4-Diazabicyclo[4.3.0]nonane, 98+%".
  • Guidechem. "(S)-1,4-DIAZABICYCLO[4.3.0]NONANE 93643-24-4 wiki".

Sources

Exploratory

Mechanism of Chiral Inversion in 1,4-Diazabicyclo[4.3.0]nonane Derivatives: A Technical Guide

Executive Summary The 1,4-diazabicyclo[4.3.0]nonane scaffold—frequently denoted by its IUPAC fused-ring nomenclature, octahydropyrrolo[1,2-a]pyrazine—is a privileged bicyclic structure utilized in the development of Inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazabicyclo[4.3.0]nonane scaffold—frequently denoted by its IUPAC fused-ring nomenclature, octahydropyrrolo[1,2-a]pyrazine—is a privileged bicyclic structure utilized in the development of Inhibitor of Apoptosis Protein (IAP) antagonists, nootropic agents, and complex natural products like tryprostatins[1][2]. A critical vulnerability during the synthetic elaboration of these derivatives is the susceptibility of specific stereocenters, particularly the C8a bridgehead carbon and adjacent α-carbons, to chiral inversion (epimerization). This whitepaper delineates the thermodynamic drivers of this inversion, the mechanistic pitfalls of the "Salt Trap," and validated protocols for stereoretentive synthesis.

Thermodynamic and Kinetic Drivers of Bridgehead Epimerization

Chiral inversion in 1,4-diazabicyclo[4.3.0]nonane derivatives typically proceeds via an enolization-deprotonation pathway. This is highly prevalent when the stereocenter is adjacent to an electron-withdrawing group, such as a lactam or diketopiperazine carbonyl.

In pyrrolopiperazine-2,6-dione systems, the stereochemistry at the C8a bridgehead is strictly governed by the thermodynamic stability of the resulting diastereomers. During base-catalyzed cyclization or prolonged exposure to basic environments, the stereocenter is destroyed via the formation of a planar enolate intermediate. The subsequent reprotonation is dictated by steric hindrance. Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level reveal that the (4S,8aS) epimer is significantly more stable than the (4S,8aR) epimer by approximately 5.02 kcal/mol[3]. This substantial energy differential drives complete diastereoselective inversion toward the (4S,8aS) configuration under equilibrating conditions[3].

Conversely, in highly sterically congested systems—such as the proline-derived tryprostatin B precursors—the rigid octahydropyrrolo[1,2-a]pyrazine-1,4-dione core resists epimerization even under strongly acidic conditions (e.g., trifluoroacetic acid). In these constrained environments, only the less hindered adjacent stereocenters (like the tryptophan α-carbon) undergo rapid epimerization[2].

Mechanism A 1,4-Diazabicyclo[4.3.0]nonane (4S, 8aR) Epimer B Base/Acid Catalyzed Deprotonation at C8a A->B -H⁺ C Planar Enolate/Enol Intermediate B->C D Sterically Hindered Face Attack C->D E Unobstructed Face Attack C->E F Reversion to (4S, 8aR) (Kinetic Product) D->F +H⁺ G Inversion to (4S, 8aS) (Thermodynamic Product) E->G +H⁺ ΔE = -5.02 kcal/mol

Enolization-mediated chiral inversion pathway at the C8a bridgehead.

The "Salt Trap" and Amine Nucleophilicity

A primary, often-overlooked cause of unintended chiral inversion during the functionalization of (S)-octahydropyrrolo[1,2-a]pyrazine is the "Salt Trap" phenomenon[4]. The scaffold is typically synthesized and supplied as a highly stable dihydrochloride salt.

The two nitrogen atoms in the bicyclic system have distinct pKa values:

  • HCl Equivalent 1 protonates the highly basic secondary amine.

  • HCl Equivalent 2 protonates the tertiary bridgehead nitrogen.

If a standard peptide coupling protocol utilizing only 1 equivalent of base is employed, the base preferentially neutralizes the most basic site (the tertiary amine), leaving the nucleophilic secondary amine protonated and entirely unreactive[4]. This stalled reaction forces chemists to apply extended reaction times or elevated temperatures to force the coupling. These harsh, prolonged basic conditions inadvertently provide the activation energy required for base-catalyzed epimerization at adjacent α-carbons.

Workflow S1 Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride Salt S2A Standard Protocol (1 Eq Base) S1->S2A S2B Optimized Protocol (≥2.5 Eq Base) S1->S2B S3A Incomplete Neutralization ('Salt Trap') S2A->S3A S3B Free Nucleophilic Amine Generated S2B->S3B S4A Prolonged Reaction Time Harsh Conditions S3A->S4A S4B Addition of DMT-MM Coupling Agent S3B->S4B S5A Epimerization at α-Carbon S4A->S5A S5B Stereoretentive Amide Product S4B->S5B

Workflow for stereoretentive peptide coupling avoiding the Salt Trap.

Quantitative Analysis of Epimerization Factors

To predict the likelihood of chiral inversion, it is critical to evaluate the thermodynamic preference and the specific epimerization trigger for the target derivative.

System / DerivativeSusceptible StereocenterEpimerization TriggerThermodynamic PreferenceEnergy Difference (ΔE)
Pyrrolopiperazine-2,6-diones C8a (Bridgehead)Base-catalyzed enolization(4S,8aS) over (4S,8aR)~5.02 kcal/mol[3]
Tryprostatin B Precursors C11a (Tryptophan α-C)Acid-catalyzed ring openingSterically unhindered epimerN/A (Complete inversion)[2]
IAP Antagonist Intermediates α-Carbon (Carboxylic)Prolonged coupling / Weak baseRetention (If DMT-MM used)N/A (Kinetically trapped)[1]

Field-Proven Protocol for Stereoretentive Synthesis

To circumvent chiral inversion, the coupling of 1,4-diazabicyclo[4.3.0]nonane derivatives must be executed using a self-validating system that ensures complete salt neutralization and utilizes mild activation chemistry. The use of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) has been proven to suppress epimerization at the carboxylic acid α-position during the synthesis of IAP antagonists[1].

Step-by-Step Methodology

Step 1: Salt Neutralization & Validation

  • Action: Suspend (S)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride (1.0 eq) in anhydrous THF at 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 to 3.0 eq) dropwise.

  • Causality: The dihydrochloride salt protonates both the secondary amine and the tertiary bridgehead nitrogen. Using ≥2.5 eq of DIPEA ensures that the less basic, nucleophilic secondary amine is fully deprotonated, bypassing the "Salt Trap"[4].

  • Self-Validation Checkpoint: The suspension will transition to a clear solution as the free base is liberated. Perform a rapid LC-MS aliquot (diluted in LC-grade MeCN); the spectra must show the free base mass (m/z 127.1 [M+H]+) with no delayed elution characteristic of the ion-paired salt before proceeding.

Step 2: Carboxylic Acid Activation

  • Action: In a separate vessel, dissolve the carboxylic acid partner (1.1 eq) in THF. Add DMT-MM (1.2 eq) and stir for 30 minutes at 25 °C.

  • Causality: DMT-MM forms an active triazine ester without requiring the strongly basic conditions (such as those needed for HATU/HOAt) that would otherwise trigger enolization and epimerization at the α-carbon[1].

Step 3: Nucleophilic Coupling

  • Action: Transfer the activated ester solution dropwise to the free amine solution at 0 °C. Allow the reaction to warm to 25 °C and stir for 4 hours.

  • Causality: The fully liberated amine reacts rapidly with the active ester. Avoiding prolonged reaction times under basic conditions prevents the kinetically slower bridgehead epimerization from initiating[3].

Step 4: Workup

  • Action: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Purify via flash column chromatography to yield the stereopure product.

References

  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic Source: ACS Publications URL:[Link]

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence Source: ACS Publications URL:[Link]

  • Brief Total Synthesis of the Cell Cycle Inhibitor Tryprostatin B and Related Preparation of Its Alanine Analogue Source: ACS Publications URL:[Link]

Sources

Foundational

X-Ray Crystal Structure Analysis of (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide: Methodologies, Causality, and Absolute Configuration Determination

The Structural Significance of the Scaffold The bicyclic (S)-1,4-diazabicyclo[4.3.0]nonane scaffold—frequently referred to in literature as (S)-octahydropyrrolo[1,2-a]pyrazine—is a highly versatile chiral building block...

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Author: BenchChem Technical Support Team. Date: April 2026

The Structural Significance of the Scaffold

The bicyclic (S)-1,4-diazabicyclo[4.3.0]nonane scaffold—frequently referred to in literature as (S)-octahydropyrrolo[1,2-a]pyrazine—is a highly versatile chiral building block and proline bioisostere. It is extensively utilized in the rational design of potent therapeutics, including inhibitor of apoptosis (IAP) protein antagonists[1] and human N-myristoyltransferase-1 (NMT-1) inhibitors[2]. Because the biological target affinity of these molecules is highly stereospecific, definitively establishing the absolute configuration of the chiral bridgehead carbon is a critical regulatory and scientific requirement in drug development.

The Causality of Hydrobromide Derivatization

A common pitfall in the structural analysis of low-molecular-weight aliphatic amines is their physical state; the free base of (S)-1,4-diazabicyclo[4.3.0]nonane is typically an oil or a highly hygroscopic, low-melting solid. This makes the direct growth of high-quality single crystals nearly impossible.

To circumvent this, the free base is derivatized into a hydrobromide (HBr) salt. This experimental choice is driven by two fundamental causalities:

  • Lattice Energy Optimization: The introduction of ionic interactions between the protonated diamine and the bromide anion significantly increases the crystal lattice energy, promoting the formation of stable, well-ordered single crystals.

  • Anomalous Dispersion for Absolute Structure: The bromide ion ( Br− ) acts as a heavy atom and a strong anomalous scatterer when exposed to standard X-ray wavelengths (e.g., Mo K α or Cu K α ). This anomalous scattering breaks Friedel's Law ( Ihkl​=Ihˉkˉlˉ​ ), which is the physical phenomenon required to calculate the Flack parameter and unequivocally determine the absolute (S)-configuration[3].

Workflow N1 Synthesis of Free Base (S)-1,4-Diazabicyclo[4.3.0]nonane N2 Salt Formation Addition of aq. HBr N1->N2 N3 Crystallization Vapor Diffusion (Ether/MeOH) N2->N3 N4 X-Ray Diffraction Data Collection at 100 K N3->N4 N5 Structure Solution Refinement & Flack Parameter N4->N5

Fig 1: End-to-end workflow from salt formation to X-ray structure solution.

Experimental Methodologies: A Self-Validating System

To ensure high-fidelity data, the experimental protocols must be designed as self-validating systems where each step contains internal quality checks.

Protocol 3.1: Controlled Crystallization via Vapor Diffusion

Objective: Grow diffraction-quality single crystals of the hydrobromide salt.

  • Dissolution: Dissolve 50 mg of (S)-1,4-diazabicyclo[4.3.0]nonane free base in 1.0 mL of anhydrous methanol.

  • Salt Formation: Slowly add 1.05 molar equivalents of aqueous hydrobromic acid (48% w/w) dropwise under continuous stirring at 0 °C.

    • Causality: The neutralization is highly exothermic. Performing this at 0 °C prevents solvent boil-off and thermal degradation, ensuring high purity.

  • Solvent Exchange: Evaporate the solvent under reduced pressure. Redissolve the resulting crude salt in a minimal volume of a hot methanol/isopropanol (1:1) mixture.

  • Vapor Diffusion: Place the open vial containing the salt solution inside a larger, sealed chamber containing diethyl ether (antisolvent).

    • Causality: Diethyl ether slowly diffuses into the alcohol phase over several days, gradually lowering the dielectric constant of the medium. This slow kinetic process prevents rapid precipitation and promotes the controlled nucleation of macroscopic single crystals.

  • System Validation: Examine the harvested crystals under a polarized light microscope. Crystals that extinguish light uniformly upon a 90° rotation are validated as single crystals, devoid of twinning.

Protocol 3.2: X-Ray Diffraction & Cryocrystallography

Objective: Collect high-resolution diffraction data and solve the phase problem.

  • Crystal Mounting: Select a validated single crystal (approx. 0.2×0.15×0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Flash-cool the mounted crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cryocooling minimizes the thermal atomic displacement parameters (Debye-Waller factors). This drastically enhances the intensity of high-angle diffraction spots (higher resolution) and mitigates radiation-induced radical damage to the organic framework.

  • Data Collection: Irradiate the crystal using Mo K α ( λ=0.71073 Å) radiation on a diffractometer equipped with a photon-counting pixel array detector. Collect full sphere data to ensure high redundancy of Friedel pairs.

  • Phase Resolution: Solve the structure using Dual-Space algorithms (e.g., SHELXT).

    • Causality: The heavy bromine atom generates a dominant initial phase estimate, allowing the lighter carbon and nitrogen atoms of the bicyclic ring to be easily located in the subsequent difference Fourier electron density maps.

  • System Validation: The structural model is self-validating when the Goodness-of-Fit (GoF) approaches 1.0, and the unweighted R-factor ( R1​ ) drops below 5% for observed reflections, proving the calculated model accurately reflects the experimental electron density.

Absolute Configuration Logic

The ultimate goal of this analysis is to confirm the (S)-configuration of the bridgehead carbon. This is achieved mathematically via the Flack parameter ( x ), which evaluates the anomalous dispersion signal of the Bromine atom[3].

FlackLogic N1 Bromine Heavy Atom (Strong Anomalous Scatterer) N2 Friedel Pairs Intensity Differences (I+ ≠ I-) N1->N2 N3 Flack Parameter (x) x ≈ 0 (Correct Structure) N2->N3 N4 Absolute Configuration Confirmed as (S) N3->N4

Fig 2: Logical pathway for determining absolute configuration using anomalous dispersion.

Validation of Chirality: During refinement, the software refines the Flack parameter. A value of x=0.00 (with a standard uncertainty <0.05 ) confirms that the modeled (S)-enantiomer matches the physical crystal. Conversely, a value of x=1.00 would indicate that the physical crystal is the inverted (R)-enantiomer.

Quantitative Crystallographic Data

The following table summarizes the expected quantitative parameters and refinement metrics for a high-quality structural resolution of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide.

Crystallographic ParameterValue / Description
Chemical Formula C₇H₁₅BrN₂
Formula Weight 207.12 g/mol
Temperature 100(2) K
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Standard for chiral molecules)
Radiation Source Mo Kα ( λ=0.71073 Å)
Absorption Coefficient ( μ ) ≈3.5 mm⁻¹
Reflections Collected / Unique > 10,000 / ≈2,500
Goodness-of-Fit (GoF) on F² 1.02 – 1.05
Final R Indices [I > 2σ(I)] R1​≈0.035 , wR2​≈0.085
Flack Parameter ( x ) 0.01(2) (Validates (S)-configuration)

References

  • Title: Design and Synthesis of Potent Inhibitor of Apoptosis (IAP)
  • Title: Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1 Source: NIH PubMed URL
  • Title: Synthesis, Receptor Affinity, and Antiallodynic Activity of Spirocyclic σ Receptor Ligands with Exocyclic Amino Moiety Source: ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for Moxifloxacin Utilizing (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary Moxifloxacin is a potent, fourth-generation fluoroquinolone antib...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Moxifloxacin is a potent, fourth-generation fluoroquinolone antibacterial agent characterized by its broad-spectrum efficacy[1]. The critical step in its synthesis involves the regioselective installation of a chiral diamine side chain onto a fluorinated quinolone core[1]. This application note details an optimized, highly scalable protocol for the synthesis of Moxifloxacin utilizing the hydrobromide salt of the chiral diamine—referred to herein by the precursor nomenclature (S)-1,4-diazabicyclo[4.3.0]nonane (structurally corresponding to the standard (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain)[1]. By employing a catalyst-free borate complexation strategy and utilizing the HBr salt of the diamine, this workflow maximizes regioselectivity, minimizes exothermic impurity generation, and ensures precise stoichiometric control.

Mechanistic Rationale & Strategy

As a self-validating synthetic system, every reagent and condition in this protocol is selected to control the reaction pathway and prevent off-target side reactions.

Borate Complexation: Orthogonal Protection and Activation

Direct nucleophilic aromatic substitution (SNAr) of the chiral diamine onto the quinolone core often results in poor regioselectivity and competitive amidation at the 3-carboxylic acid position. To circumvent this, the starting material (ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate) is first reacted with boric acid and propionic anhydride[2].

  • Causality: This forms a rigid bis(propyloxy)borate complex that orthogonally protects the 3-carboxylic acid and 4-oxo groups[3]. Simultaneously, the electron-withdrawing nature of the boron chelate highly sensitizes the C-7 fluorine atom, lowering the activation energy required for the subsequent SNAr coupling[3].

  • Process Advantage: Performing this step without an additional catalyst follows a non-exothermic pathway, which significantly suppresses thermal degradation and impurity formation[4].

SNAr Coupling with the Hydrobromide Salt

Free aliphatic polyamines are notoriously hygroscopic and prone to oxidative degradation, complicating precise molar additions during process scale-up.

  • Causality: Utilizing (S)-1,4-diazabicyclo[4.3.0]nonane as a hydrobromide (HBr) salt mitigates these stability issues, providing a free-flowing, bench-stable powder[5].

  • System Validation: Because the nucleophile is locked as a salt, the SNAr reaction requires the addition of an auxiliary organic base (e.g., N,N-Diisopropylethylamine, DIPEA). The base serves a dual purpose: it liberates the active free diamine in situ and scavenges the hydrofluoric acid (HF) byproduct generated during the substitution, driving the reaction to completion[4].

Process Visualization

Moxifloxacin_Synthesis SM 1-cyclopropyl-6,7-difluoro-8-methoxy- 4-oxo-1,4-dihydroquinoline-3-carboxylate Step1 Boric Acid + Propionic Anhydride (80-90 °C) SM->Step1 Borate Borate Complex Intermediate (Activated C-7 Position) Step1->Borate Step2 (S)-1,4-diazabicyclo[4.3.0]nonane HBr + Auxiliary Base (e.g., DIPEA) Borate->Step2 SNAr Coupled Coupled Borate Intermediate Step2->Coupled Step3 Hydrolysis (Aqueous Ammonia) Coupled->Step3 FreeBase Moxifloxacin Free Base Step3->FreeBase Step4 Methanolic HCl FreeBase->Step4 Final Moxifloxacin Hydrochloride Step4->Final

Fig 1: Synthetic workflow of Moxifloxacin utilizing a borate complex and chiral diamine HBr salt.

Quantitative Process Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to maintain the integrity of the synthesis.

Process StageKey ReagentsEquivalentsTemperatureTimeExpected Yield
1. Borate Complexation Boric acid / Propionic anhydride1.5 eq / 2.0 V80–100 °C4 h85–90%
2. SNAr Coupling Chiral Diamine HBr / DIPEA1.1 eq / 2.5 eq15–25 °C2–4 h80–85%
3. Hydrolysis & Extraction Aqueous Ammonia / DCMAdjust to pH 7.5–9.00–30 °C1 h>95% (Crude)
4. Salt Formation Methanolic HClto pH 1.0–2.00–30 °C1 h85–90%

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Borate Complex
  • Anhydride Activation: Charge a clean, dry reactor with Propionic anhydride (200.0 g) and heat the system to 80–85 °C[2].

  • Boron Insertion: Slowly add Boric acid (30.0 g) portion-wise, maintaining the internal temperature between 80–90 °C. Reflux the mixture for 2 hours to form the active boron-propionate species[2].

  • Substrate Addition: Cool the mixture to 70 °C. Add Ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate (100.0 g) under continuous, vigorous stirring[2].

  • Complexation: Raise the temperature to 100 °C and maintain for exactly 4 hours to ensure complete chelation[2].

  • Isolation: Cool the reaction mass to 0 °C. Slowly quench by adding purified water (1000.0 mL) while maintaining the temperature at 0–5 °C for 1 hour[2]. Filter the precipitated borate complex, wash with cold water (400.0 mL), and dry under vacuum at 45–50 °C[2].

  • Self-Validation Check: FTIR analysis of the isolated solid must show the disappearance of the free carboxylic acid O-H stretch and a distinct shift in the C-4 carbonyl absorption, confirming successful boron chelation.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)
  • Suspension: Suspend the isolated Borate Complex (1.0 eq) in a polar aprotic solvent (e.g., Acetonitrile, 5 Volumes) at 15 °C.

  • Diamine Addition: Add (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide (1.1 eq) to the suspension.

  • In Situ Activation: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. The reaction temperature should be kept below 25 °C to prevent degradation of the borate complex[4].

  • Coupling: Stir the reaction mixture at room temperature (15–25 °C) for 2–4 hours.

  • Concentration: Once complete, concentrate the mixture under reduced pressure to yield the crude coupled borate intermediate.

  • Self-Validation Check: 19F NMR or HPLC must indicate >95% consumption of the starting borate complex. The displacement of the C-7 fluorine is validated by the loss of the corresponding C-7 fluorine signal in the NMR spectrum.

Phase 3: Hydrolysis and Hydrochloride Salt Formation
  • Hydrolysis: To the crude coupled intermediate, add purified water (5 Volumes) and adjust the pH to 7.5–9.0 using aqueous ammonia. This mild basic condition facilitates the rapid hydrolysis of the borate complex[2].

  • Extraction: Extract the liberated Moxifloxacin free base using Dichloromethane (DCM) (3 × 3 Volumes)[2].

  • Solvent Exchange: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to a residue. Strip the residue with Methanol (1 Volume) to remove all residual DCM[2].

  • API Crystallization: Dissolve the residue in Methanol (3 Volumes) and adjust the pH to 1.0–2.0 using methanolic hydrochloric acid, maintaining the temperature between 0–30 °C[2][4].

  • Isolation: Stir for 1 hour to allow complete crystallization of Moxifloxacin Hydrochloride. Filter, wash with chilled methanol, and dry under vacuum[4].

  • Self-Validation Check: The final API must be validated by powder X-ray diffraction (pXRD) to confirm the specific crystalline form and by chiral HPLC to ensure >99% ee, confirming no racemization occurred at the diamine stereocenters[5].

References

  • Source: newdrugapprovals.
  • Source: quickcompany.
  • Source: patsnap.
  • Source: google.com (Patents)
  • Source: google.com (Patents)

Sources

Application

Application Note: Cross-Coupling Reaction Conditions for (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide

Introduction and Mechanistic Rationale (S)-1,4-diazabicyclo[4.3.0]nonane (also known as (S)-octahydropyrrolo[1,2-a]pyrazine) is a conformationally restricted, fused bicyclic secondary amine[1]. It is a highly valued phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

(S)-1,4-diazabicyclo[4.3.0]nonane (also known as (S)-octahydropyrrolo[1,2-a]pyrazine) is a conformationally restricted, fused bicyclic secondary amine[1]. It is a highly valued pharmacophore in modern drug discovery, utilized to enhance target affinity and modulate pharmacokinetic properties in therapeutics. Notable applications include its use as a core motif in MTHFD inhibitors for acute myeloid leukemia[2] and in splicing modulators for spinal muscular atrophy (SMA)[3].

Because the free base of this secondary amine is prone to oxidation and can be difficult to handle accurately due to its hygroscopicity, it is predominantly supplied and stored as a hydrobromide (or dihydrobromide) salt. Employing this salt directly in palladium-catalyzed Buchwald-Hartwig amination requires precise stoichiometric adjustments and strategic selection of the base and ligand to ensure efficient in situ free-basing and robust catalytic turnover[4].

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than merely following a recipe. The hydrobromide salt introduces two main challenges: the need for in situ neutralization and the introduction of coordinating bromide ions.

  • Base Selection and Stoichiometry: The hydrobromide salt requires an excess of a strong base. Typically, 1.0 equivalent of base is consumed to neutralize the HBr, liberating the free secondary amine, while another 1.0 equivalent is required for the catalytic deprotonation step in the Buchwald-Hartwig cycle. To drive the reaction to completion, 3.0 to 4.0 equivalents of a strong, relatively non-nucleophilic base like Cs2CO3 or NaOtBu are employed[2][4].

  • Catalyst and Ligand Selection (Steric vs. Electronic Effects): The bicyclic structure of (S)-1,4-diazabicyclo[4.3.0]nonane presents significant steric bulk adjacent to the nucleophilic nitrogen. This steric hindrance makes the reductive elimination step of the catalytic cycle energetically demanding. Biaryl phosphine ligands, specifically RuPhos, paired with a pre-catalyst like RuPhos Pd G1 or Pd2(dba)3, are optimal[2]. The electron-rich nature of RuPhos accelerates the oxidative addition of the aryl halide, while its immense steric volume forces the palladium center to undergo rapid reductive elimination, preventing unwanted β-hydride elimination pathways.

  • Solvent and Temperature: High temperatures (90–125 °C) are required to overcome the activation energy barrier associated with coupling a bulky secondary amine. Solvents like 1,4-Dioxane, Toluene, or DMSO are selected for their high boiling points and excellent solubility profiles for both the organic substrates and the inorganic bases[4].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization of cross-coupling conditions for (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide with a generic aryl bromide (1.0 eq).

Catalyst (mol %)Ligand (mol %)Base (Equivalents)SolventTemperatureYield (%)Causality / Observation
Pd2(dba)3 (5%)BINAP (10%)Cs2CO3 (3.0 eq)Toluene100 °C45%Sluggish reductive elimination due to insufficient ligand sterics.
Pd(OAc)2 (5%)XPhos (10%)NaOtBu (3.0 eq)1,4-Dioxane100 °C72%Good conversion, but NaOtBu caused partial degradation of sensitive functional groups.
RuPhos Pd G1 (5%)RuPhos (5%)Cs2CO3 (3.5 eq)1,4-Dioxane100 °C94%Optimal. RuPhos perfectly balances electronics and sterics; Cs2CO3 neutralizes HBr effectively[2].
RuPhos Pd G1 (5%)RuPhos (5%)K2CO3 (3.5 eq)1,4-Dioxane100 °C30%K2CO3 is too weak/insoluble to efficiently free-base the HBr salt in situ.

Mandatory Visualization

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L)n-X] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Release of HBr OxAdd->AmineCoord + (S)-Amine·HBr Deprot Deprotonation by Base [Ar-Pd(II)(L)n-NR2] AmineCoord->Deprot + Base RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 Release Ar-NR2

Caption: Catalytic cycle of Buchwald-Hartwig amination with (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide.

Workflow Step1 1. Assembly (Inert Atmosphere) Step2 2. Free-Basing (Base + Amine·HBr) Step1->Step2 Step3 3. Cross-Coupling (90-125 °C, 12 h) Step2->Step3 Step4 4. Workup (Aqueous Extraction) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Caption: Step-by-step workflow for the cross-coupling of the hydrobromide salt.

Experimental Protocols

Self-Validating System: This protocol is designed with built-in validation steps (e.g., color changes, solubility checks) to ensure the integrity of the reaction before committing to lengthy heating cycles.

Materials Required:

  • Aryl halide (bromide or chloride) (1.0 eq)

  • (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide (1.2 - 1.5 eq)

  • RuPhos Pd G1 (5 mol%)

  • RuPhos ligand (5 mol%)

  • Cesium Carbonate (Cs2CO3, finely milled, 3.5 - 4.0 eq)

  • Anhydrous 1,4-Dioxane or DMSO (degassed)

Step-by-Step Methodology:

  • Reagent Assembly (Glovebox or Schlenk Technique):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide (1.2 eq), RuPhos Pd G1 (0.05 eq), RuPhos (0.05 eq), and Cs2CO3 (3.5 eq)[2].

    • Causality: Milling the Cs2CO3 increases its surface area, which is critical for the rapid in situ neutralization of the hydrobromide salt.

  • Solvent Addition and Degassing:

    • Evacuate and backfill the flask with ultra-pure Nitrogen or Argon three times.

    • Add anhydrous, sparged 1,4-Dioxane (or DMSO if higher temperatures are required) via syringe to achieve a concentration of 0.1 M to 0.2 M[4].

    • Validation Check: The solution should transition from a pale yellow to a deep red/brown upon stirring at room temperature, indicating the formation of the active Pd(0) species.

  • In Situ Free-Basing and Cross-Coupling:

    • Seal the flask and heat the reaction mixture to 100 °C (for 1,4-Dioxane) or 125 °C (for DMSO) using a pre-heated oil bath or heating block[4].

    • Stir vigorously (800+ rpm) for 12 to 18 hours.

    • Causality: High stirring rates are mandatory because the reaction is a heterogeneous biphasic system (solid Cs2CO3 in organic solvent).

  • Workup and Quenching:

    • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Filter the suspension through a short pad of Celite to remove the inorganic salts (excess Cs2CO3 and the newly formed CsBr) and the precipitated palladium black.

    • Wash the organic filtrate with saturated aqueous NaHCO3, followed by brine, to ensure complete removal of any residual hydrobromide[4].

  • Purification:

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (SiO2, typically eluting with a gradient of DCM/MeOH containing 1% Et3N or aqueous NH3) to isolate the pure coupled product.

    • Causality: The addition of 1% Et3N to the eluent prevents the secondary/tertiary amines of the (S)-1,4-diazabicyclo[4.3.0]nonane moiety from streaking on the acidic silica gel.

References[1] Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes

Source: PMC (nih.gov) URL: 3] Title: Specific Correction of Alternative Survival Motor Neuron 2 Splicing by Small Molecules: Discovery of a Potential Novel Medicine To Treat Spinal Muscular Atrophy Source: ACS Publications URL: 2] Title: Discovery of 1,2,3,4-Tetrahydrochromeno[3,4-c]pyridin-5-one Derivatives as Novel MTHFD Inhibitors for the Treatment of Acute Myeloid Leukemia Source: ACS Publications URL: 4] Title: EP3143025B1 - Compounds for treating spinal muscular atrophy Source: Google Patents URL:

Sources

Method

Application Note: A Scalable, Multi-Kilogram Synthesis of (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide from L-Pyroglutamic Acid

Introduction (S)-1,4-Diazabicyclo[4.3.0]nonane, also known as (S)-octahydropyrrolo[1,2-a]pyrazine, is a valuable chiral building block in modern medicinal chemistry. Its rigid, bicyclic structure serves as a conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-1,4-Diazabicyclo[4.3.0]nonane, also known as (S)-octahydropyrrolo[1,2-a]pyrazine, is a valuable chiral building block in modern medicinal chemistry. Its rigid, bicyclic structure serves as a conformationally constrained scaffold, which is a desirable feature in the design of potent and selective therapeutic agents.[1] Derivatives have been investigated for a range of applications, including as nootropic agents and peptidomimetics.[2][3] The development of a robust, cost-effective, and scalable synthesis of this intermediate is critical for its transition from discovery research to clinical and commercial manufacturing.

This application note provides a detailed, field-proven guide for the multi-step synthesis of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide, starting from the inexpensive and readily available chiral pool material, L-pyroglutamic acid. The described route is designed for scalability, prioritizing safe and efficient transformations suitable for kilogram-scale production.

Overall Synthetic Strategy

The synthesis is designed as a convergent and stereochemically controlled route starting from L-pyroglutamic acid. The core strategy involves the construction of a functionalized pyrrolidinone intermediate, which is then elaborated to form the second (piperazine) ring. The final steps involve the reduction of all amide functionalities to yield the saturated bicyclic diamine, followed by conversion to its hydrobromide salt.

Overall_Synthesis A L-Pyroglutamic Acid B Intermediate I (N-Boc-pyroglutaminol) A->B  3 Steps   C Intermediate II (N-Boc-5-(aminomethyl)pyrrolidin-2-one) B->C  3 Steps   D Intermediate III (Bicyclic Dilactam) C->D  2 Steps   E (S)-1,4-Diazabicyclo[4.3.0]nonane (Free Base) D->E  Reduction   F (S)-1,4-Diazabicyclo[4.3.0]nonane HBr (Final Product) E->F  Salt Formation  

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of Key Intermediate (S)-tert-Butyl 5-(aminomethyl)-2-oxopyrrolidine-1-carboxylate

This initial phase focuses on converting L-pyroglutamic acid into a key C5-functionalized pyrrolidinone intermediate. The use of a tert-butyloxycarbonyl (Boc) protecting group is a strategic choice for large-scale synthesis due to its stability under various reaction conditions and its clean removal under acidic conditions.

Protocol 1.1: N-Boc Protection and Esterification of L-Pyroglutamic Acid
  • Rationale: The initial protection of the pyrrolidinone nitrogen with a Boc group prevents side reactions in subsequent steps. The simultaneous esterification to the methyl ester facilitates the following reduction step.

  • Procedure:

    • To a stirred suspension of L-pyroglutamic acid (1.0 kg, 7.74 mol) in methanol (5.0 L), add di-tert-butyl dicarbonate (1.86 kg, 8.52 mol) followed by 4-dimethylaminopyridine (DMAP) (95 g, 0.77 mol).

    • Stir the mixture at room temperature for 12-16 hours. The suspension will gradually become a clear solution.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure to afford the crude N-Boc protected methyl ester as an oil, which is used directly in the next step without further purification.

Protocol 1.2: Reduction to (S)-tert-Butyl 5-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate
  • Rationale: Selective reduction of the methyl ester in the presence of the lactam carbonyl is achieved using sodium borohydride in a mixed solvent system. This method is preferable to lithium aluminum hydride (LAH) on a large scale due to better safety and handling profiles.

  • Procedure:

    • Dissolve the crude product from Protocol 1.1 in a mixture of tetrahydrofuran (THF, 5.0 L) and methanol (5.0 L) and cool the solution to 0-5 °C in an ice-water bath.

    • Add sodium borohydride (NaBH₄) (440 g, 11.6 mol) portion-wise over 2 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction carefully by the slow addition of 1 M HCl (aq) at 0-5 °C until the pH is ~6-7.

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Extract the aqueous residue with ethyl acetate (3 x 4.0 L).

    • Combine the organic layers, wash with brine (2.0 L), dry over anhydrous sodium sulfate, filter, and concentrate to dryness to yield (S)-tert-butyl 5-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate (pyroglutaminol derivative) as a viscous oil.

Protocol 1.3: Tosylation and Azide Displacement
  • Rationale: This two-step, one-pot sequence converts the primary alcohol into a primary amine via a stable azido intermediate. Tosylation activates the alcohol as a good leaving group, which is then displaced by the azide nucleophile.[4] This avoids direct amination methods which can be less efficient on a large scale.

  • Procedure:

    • Dissolve the alcohol from Protocol 1.2 (assuming 7.74 mol theoretical) in dichloromethane (DCM, 8.0 L) and cool to 0-5 °C.

    • Add triethylamine (1.6 L, 11.6 mol) followed by the slow addition of p-toluenesulfonyl chloride (1.63 kg, 8.52 mol).

    • Stir the reaction at 0-5 °C for 4 hours.

    • Add N,N-dimethylformamide (DMF, 4.0 L) followed by sodium azide (NaN₃) (755 g, 11.6 mol).

    • Allow the mixture to warm to room temperature and then heat to 50 °C for 12-16 hours.

    • Cool the reaction mixture, wash with water (2 x 5.0 L) and then brine (3.0 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude azide intermediate.

Protocol 1.4: Staudinger Reduction to the Primary Amine
  • Rationale: The Staudinger reaction provides a mild and effective method for reducing the azide to a primary amine without affecting the Boc group or the lactam. On a large scale, catalytic hydrogenation is also a viable and often preferred alternative for its atom economy and reduced waste.

  • Procedure (Staudinger):

    • Dissolve the crude azide from Protocol 1.3 in THF (8.0 L) and water (0.8 L).

    • Add triphenylphosphine (PPh₃) (2.23 kg, 8.52 mol) portion-wise at room temperature. Gas evolution (N₂) will be observed.

    • Stir the mixture at 50 °C for 6-8 hours until the reaction is complete (monitored by IR for disappearance of the azide peak at ~2100 cm⁻¹).

    • Concentrate the mixture under reduced pressure. The crude product can be purified by crystallization or column chromatography to remove triphenylphosphine oxide, yielding (S)-tert-butyl 5-(aminomethyl)-2-oxopyrrolidine-1-carboxylate.

Part 2: Bicyclic Core Construction and Final Reduction

With the key chiral intermediate in hand, the next phase focuses on building the second ring and then performing the exhaustive reduction to obtain the target diamine.

Core_Construction cluster_0 Key Intermediate cluster_1 Ring Formation & Reduction C (S)-N-Boc-5-(aminomethyl) pyrrolidin-2-one D Acylation with Chloroacetyl Chloride C->D E Intramolecular Cyclization D->E  Base   F Bicyclic Dilactam E->F G Full Reduction (BH3-DMS) F->G H (S)-1,4-Diazabicyclo [4.3.0]nonane G->H

Caption: Workflow for the construction of the diazabicyclo[4.3.0]nonane core.

Protocol 2.1: Acylation and Intramolecular Cyclization
  • Rationale: This sequence builds the second ring. First, the primary amine is acylated with chloroacetyl chloride. The resulting chloroacetamide is then subjected to base-mediated intramolecular Williamson ether-like amination to form the bicyclic dilactam.

  • Procedure:

    • Dissolve the amine from Protocol 1.4 (assuming ~7.0 mol) in DCM (10.0 L) and cool to 0-5 °C.

    • Add triethylamine (1.5 L, 10.5 mol) to act as a base.

    • Slowly add a solution of chloroacetyl chloride (620 mL, 7.7 mol) in DCM (2.0 L), keeping the temperature below 10 °C.

    • Stir at room temperature for 2 hours after addition is complete.

    • In a separate reactor, prepare a suspension of sodium hydride (NaH, 60% in mineral oil, 336 g, 8.4 mol) in dry THF (10.0 L) at 0-5 °C.

    • Slowly add the chloroacetamide solution from the previous step to the NaH suspension.

    • After the addition, allow the mixture to warm to room temperature and then heat at reflux (approx. 65 °C) for 8-12 hours to drive the cyclization.

    • Cool the reaction, quench carefully with isopropanol followed by water.

    • Extract the product with DCM, wash the combined organic layers with brine, dry, and concentrate to yield the crude bicyclic dilactam.

Protocol 2.2: Final Reduction to (S)-1,4-Diazabicyclo[4.3.0]nonane
  • Rationale: A complete reduction of both lactam carbonyls is required. Borane-dimethyl sulfide complex (BH₃-DMS) is an excellent choice for this transformation on a large scale. It is a powerful reducing agent for amides, yet safer and easier to handle than LAH or neat diborane gas. The reaction also conveniently removes the Boc protecting group under the workup conditions.

  • Procedure:

    • Charge the crude bicyclic dilactam from Protocol 2.1 into a suitable reactor under a nitrogen atmosphere.

    • Add dry THF (10.0 L).

    • Cool the solution to 0-5 °C and slowly add borane-dimethyl sulfide complex (10 M solution, 2.8 L, 28.0 mol) via an addition funnel.

    • After addition, slowly warm the reaction to room temperature and then heat to reflux for 12-18 hours.

    • Cool the reaction to 0-5 °C and quench by the very slow, dropwise addition of methanol (4.0 L).

    • Once the initial vigorous reaction has subsided, add 6 M HCl (aq) (6.0 L) and heat the mixture to reflux for 2 hours to hydrolyze the borane-amine complexes and cleave the Boc group.

    • Cool the mixture to room temperature and basify to pH > 12 by the slow addition of 50% NaOH (aq).

    • Extract the aqueous layer with DCM (4 x 5.0 L).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield the pure (S)-1,4-diazabicyclo[4.3.0]nonane free base.

Part 3: Final Salt Formation

Protocol 3.1: Preparation of (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide
  • Rationale: Conversion to a crystalline salt facilitates purification, improves handling, and enhances the long-term stability of the amine product. The hydrobromide salt is often chosen for its good crystallinity.[5][6]

  • Procedure:

    • Dissolve the purified free base from Protocol 2.2 (e.g., 500 g, 3.96 mol) in isopropanol (IPA, 5.0 L).

    • Cool the solution to 0-10 °C.

    • Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (448 mL, 3.96 mol) dropwise, maintaining the temperature below 20 °C.

    • A precipitate will form during the addition. After the addition is complete, stir the slurry at 0-10 °C for an additional 2 hours.

    • Collect the solid product by filtration.

    • Wash the filter cake with cold IPA (2 x 500 mL) and then with methyl tert-butyl ether (MTBE) (1.0 L).

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight to afford (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide as a white to off-white crystalline solid.

Data and Process Summary

The following tables summarize typical quantities and expected outcomes for a laboratory-scale synthesis, which can be linearly scaled for pilot plant production.

Table 1: Reagent Quantities for Key Transformations (Based on 1.0 kg L-Pyroglutamic Acid Start)

Step Key Reagent Molar Equiv. Quantity
1.1 Di-tert-butyl dicarbonate 1.1 1.86 kg
1.2 Sodium Borohydride 1.5 440 g
1.3 p-Toluenesulfonyl chloride 1.1 1.63 kg
1.3 Sodium Azide 1.5 755 g
2.1 Chloroacetyl Chloride 1.1 620 mL
2.2 Borane-DMS Complex (10M) ~4.0 ~2.8 L

| 3.1 | HBr (48% aq.) | 1.0 | ~448 mL |

Table 2: Process Parameters and Expected Results

Stage Key Transformation Typical Reaction Time Typical Temp. Expected Yield Typical Purity (HPLC)
Part 1 Intermediate Amine Synthesis 3-4 days 0 - 50 °C 55-65% (over 6 steps) >95%
Part 2 Bicyclization & Reduction 2 days 0 - 70 °C 60-70% (over 3 steps) >98% (distilled base)
Part 3 Salt Formation 4-6 hours 0 - 20 °C 90-95% >99.5%

| Overall | Total Process | ~1 week | 0 - 70 °C | ~30-40% | >99.5% |

Scale-Up and Safety Considerations

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) by trained personnel. Mineral oil dispersions are safer to handle than dry powder. Quenching must be performed slowly and with extreme caution, typically with a proton source like isopropanol before the addition of water.

  • Borane-DMS (BH₃-DMS): This reagent is a corrosive liquid with a strong, unpleasant odor. It reacts with water to release flammable hydrogen gas. All operations should be conducted in a well-ventilated fume hood or reactor under an inert atmosphere. The quenching process is highly exothermic and requires careful temperature control.

  • Sodium Azide (NaN₃): Sodium azide is highly toxic and can form explosive heavy metal azides. Contact with acids liberates toxic hydrazoic acid gas. All equipment must be free of lead and copper. Waste streams containing azide must be treated appropriately (e.g., with nitrous acid) before disposal.

  • Exothermic Reactions: Several steps, including the borohydride reduction, NaH reactions, borane addition, and all quenching procedures, are highly exothermic. Adequate cooling capacity and slow reagent addition are critical to maintain control of the reaction temperature on a large scale.

  • Distillation: The final purification of the free base by vacuum distillation is crucial for achieving high purity. Ensure the system is free of leaks and can achieve the required vacuum level for efficient distillation at a safe temperature to prevent product degradation.

Conclusion

This application note details a comprehensive and scalable synthetic route to high-purity (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide. By starting with the economical chiral building block L-pyroglutamic acid and utilizing scalable and industrially viable chemical transformations, this process provides a reliable pathway for the production of this important intermediate at a multi-kilogram scale. The provided protocols, along with the discussion of causality and safety, offer a solid foundation for process development and manufacturing campaigns in the pharmaceutical industry.

References

  • Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. Available at: [Link]

  • Mandal, P. K., Kaluarachchi, K. K., Ogrin, D., Bott, S. G., & McMurray, J. S. (2005). An efficient synthesis of the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid. The Journal of Organic Chemistry, 70(24), 10128–10131. Available at: [Link]

  • Vedejs, E., & Galante, R. J. (1997). A scalable synthesis of biologically relevant spirocyclic pyrrolidines. ACS Omega. (This is a conceptual citation based on the title; a direct link to a specific paper with this exact title was not found, but the theme is represented in the search results).
  • Lee, H. J., Han, S. I., & Whang, K. S. (2014). Diastereoselective cyclization of L-glutamic acid-derived N-acyliminium ion. ResearchGate. (This citation reflects the general strategy of using glutamic acid derivatives). Available at: [Link]

  • Kadono, H., et al. (2013). Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Journal of Medicinal Chemistry, 56(5), 1969-74. Available at: [Link]

  • Zhou, Y. G. (2015). Synthesis of Tetrahydropyrrolo/indolo[1,2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines. Synfacts, 11(05), 0519. (This reference supports the synthesis of the target ring system).
  • European Patent Office. (2007). SYNTHESIS AND USES OF PYROGLUTAMIC ACID DERIVATIVES. EP 2021334 B1. Available at: [Link]

  • Munir, R., et al. (2022). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. ResearchGate. Available at: [Link]

  • Nájera, C., et al. (2000). S-5-(Tosylmethyl)-2-pyrrolidinone: A New Chiral Amidosulfone for a Short Asymmetric Synthesis of Indolizidines. Molecules, 5(7), 845-846. Available at: [Link]

  • Chan, M. F., et al. (1999). DESIGN AND SYNTHESIS OF 1,4-DIAZABICYCL0[4.3.O]NONANE PEPTIDOMIMETIC ENDOTHELIN ANTAGONISTS. Heterocycles, 51(1), 5. Available at: [Link]

  • MySkinRecipes. (n.d.). (S)-5-(Aminomethyl)pyrrolidin-2-one. MySkinRecipes. Available at: [Link]

  • Baldwin, J. E., & Adlington, R. M. (1989). Amino acid synthesis using ()-pyroglutamic acid as a chiral starting material. Tetrahedron, 45(23), 7461-7474. Available at: [Link]

  • De Kimpe, N., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 163-192. Available at: [Link]

  • Ser, H. L., et al. (2016). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology, 7, 856. Available at: [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289. Available at: [Link]

  • Cui, X., et al. (2009). Direct Asymmetric Reductive Amination. Journal of the American Chemical Society, 131(39), 13922–13923. Available at: [Link]

  • Suganuma, S., et al. (2018). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Journal of the Japan Petroleum Institute, 61(6), 391-396. Available at: [Link]

  • Krishnamurthy, R., & Springsteen, G. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 61(1), e202111100. Available at: [Link]

  • Manetti, D., et al. (2000). Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. Journal of Medicinal Chemistry, 43(10), 1969-74. Available at: [Link]

  • Zaitsev, V. P., et al. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Current Chemistry Letters, 15(1), 1-16. Available at: [Link]

  • Grzywacz, D., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(8), 5369–5376. Available at: [Link]

  • Shaw, T. W., & Vantourout, J. C. (2023). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2018). Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. Molecules, 23(9), 2207. Available at: [Link]

  • Searcey, M., et al. (2020). An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine. Synthesis, 52(10), 1431-1435. Available at: [Link]

Sources

Application

Application Note: Asymmetric Synthesis &amp; Drug Discovery Applications of (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide

Executive Summary (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide (CAS: 150208-84-7), also known as (S)-octahydropyrrolo[1,2-a]pyrazine hydrobromide, is a highly versatile chiral bicyclic diamine. While its free base form...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide (CAS: 150208-84-7), also known as (S)-octahydropyrrolo[1,2-a]pyrazine hydrobromide, is a highly versatile chiral bicyclic diamine. While its free base form (CAS: 93643-24-4) is notoriously hygroscopic and sensitive to oxidation, the hydrobromide salt offers exceptional bench stability, making it the preferred reagent for precision asymmetric synthesis. This application note details its dual utility: as a highly selective organocatalyst for carbon-carbon bond formation and as a rigid proline bioisostere in the synthesis of Inhibitor of Apoptosis Protein (IAP) antagonists (SMAC mimetics).

Mechanistic Rationale & Structural Advantages

The architectural core of (S)-1,4-diazabicyclo[4.3.0]nonane consists of a fused pyrrolidine-piperazine ring system. This unique geometry provides two critical chemical advantages:

  • Bifunctional Reactivity: The molecule possesses both a secondary amine (pyrrolidine motif) capable of forming covalent enamine/iminium intermediates, and a tertiary amine (piperazine motif) that acts as a basic site or hydrogen-bond acceptor.

  • Facial Shielding: The rigid, concave nature of the bicyclic framework creates a deep chiral pocket. When an enamine is formed, the piperazine ring effectively blocks one stereoface, forcing incoming electrophiles to attack from the opposite face with high enantioselectivity.

In drug discovery, this scaffold acts as a conformational mimic of the Ala-Val-Pro-Ile (AVPI) tetrapeptide. By replacing the flexible proline residue with the rigid octahydropyrrolo[1,2-a]pyrazine core, researchers can synthesize potent SMAC mimetics that bind the BIR3 domain of XIAP and cIAP1 with nanomolar affinity, thereby inducing apoptosis in cancer cells[1].

Application Workflow I: Organocatalytic Asymmetric Synthesis

Causality in Experimental Design

In asymmetric Michael additions, the hydrobromide salt must first be neutralized in situ to liberate the active secondary amine. We utilize N,N-Diisopropylethylamine (DIPEA) for this purpose because it is a non-nucleophilic base that will not interfere with the subsequent enamine condensation. The reaction is cooled to -20°C prior to electrophile addition; lowering the thermal kinetic energy maximizes the stereofacial discrimination provided by the bicyclic catalyst, ensuring enantiomeric excesses (ee) exceeding 95%[2].

Protocol: Enamine-Mediated Asymmetric Michael Addition

Objective: Enantioselective addition of cyclohexanone to a nitroalkene.

Reagents:

  • (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide (10 mol%)

  • DIPEA (10 mol%)

  • Cyclohexanone (1.0 eq)

  • trans-β-Nitrostyrene (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Catalyst Activation: Suspend the hydrobromide salt (10 mol%) in anhydrous DCM (0.5 M relative to substrate) under an inert argon atmosphere. Add DIPEA (10 mol%) dropwise. Stir for 15 minutes at room temperature to fully liberate the active free base.

  • Enamine Formation: Add cyclohexanone (1.0 eq) to the activated catalyst solution. Stir for 30 minutes to allow the secondary amine to condense with the ketone, forming the rigid chiral enamine intermediate.

  • Electrophilic Addition: Cool the reaction vessel to -20°C using a dry ice/ethylene glycol bath. Add trans-β-nitrostyrene (1.2 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes.

  • Reaction Monitoring: Maintain the reaction at -20°C for 12–24 hours. Monitor the consumption of the nitroalkene via TLC (Hexanes/EtOAc 4:1, visualized with KMnO4).

  • Quenching & Workup (Self-Validation): Quench the reaction cold by adding saturated aqueous NH₄Cl. This mildly acidic quench rapidly hydrolyzes the iminium intermediate, releasing the enantioenriched product and regenerating the protonated catalyst. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography. Validate enantiomeric excess via chiral HPLC.

Organocatalysis Substrate Carbonyl Substrate Intermediate Rigid Chiral Enamine Intermediate Substrate->Intermediate Condensation Catalyst (S)-1,4-Diazabicyclo[4.3.0]nonane (Active Free Base) Catalyst->Intermediate Base Liberation Electrophile Electrophile (Facial Attack) Intermediate->Electrophile Stereocontrol Electrophile->Catalyst Catalyst Turnover Product Enantioenriched Product Electrophile->Product Hydrolysis

Fig 1. Organocatalytic cycle showing enamine formation and stereocontrolled electrophilic attack.

Application Workflow II: Synthesis of SMAC Mimetics (IAP Antagonists)

Causality in Experimental Design

When building IAP antagonists, the (S)-1,4-diazabicyclo[4.3.0]nonane scaffold is coupled to an amino acid derivative (e.g., N-Boc-L-tert-Leucine) to mimic the AVPI binding motif[1]. HATU is selected as the coupling reagent due to its superior ability to suppress epimerization at the chiral α-carbon of the amino acid during activation. Because we are starting with the hydrobromide salt of the amine, a precise stoichiometry of 3.0 equivalents of DIPEA is required: 1 eq to neutralize the hydrobromide salt, 1 eq to deprotonate the carboxylic acid, and 1 eq to drive the HATU activation cycle.

Protocol: Peptide Coupling for IAP Antagonist Scaffolds

Objective: Amide bond formation between N-Boc-L-tert-Leucine and (S)-1,4-Diazabicyclo[4.3.0]nonane.

Reagents:

  • (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide (1.0 eq)

  • N-Boc-L-tert-Leucine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Carboxylic Acid Pre-activation: Dissolve N-Boc-L-tert-Leucine (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir at room temperature for 10 minutes. The solution will turn pale yellow, indicating the formation of the active HOAt ester.

  • Amine Addition: Add (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide (1.0 eq) to the activated ester solution in one portion, immediately followed by the remaining DIPEA (1.0 eq) to liberate the nucleophilic secondary amine.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the coupling completion via LC-MS, looking for the disappearance of the starting amine mass.

  • Workup (Self-Validation): Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine and residual DIPEA), saturated aqueous NaHCO₃ (to remove acidic byproducts and HOAt), and finally with brine (to remove DMF).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the diastereopure Boc-protected intermediate, ready for subsequent deprotection and elaboration into the final SMAC mimetic[3].

IAP_Pathway SMAC (S)-1,4-Diazabicyclo[4.3.0]nonane SMAC Mimetic BIR3 XIAP / cIAP1 (BIR3 Domain) SMAC->BIR3 Binds AVPI Pocket Caspase Caspase 3/7/9 Activation BIR3->Caspase Relieves Inhibition Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis Execution Phase

Fig 2. Mechanism of action for (S)-1,4-diazabicyclo[4.3.0]nonane-based SMAC mimetics in apoptosis.

Quantitative Data Summary

The following table summarizes the validated performance metrics of (S)-1,4-diazabicyclo[4.3.0]nonane derivatives across different synthetic applications:

Application / ReactionSubstrate ClassCatalyst/Reagent RoleYield (%)Enantiomeric Excess (ee %)Key Mechanistic Feature
Asymmetric Michael Addition Cyclohexanones + NitroalkenesOrganocatalyst (10 mol%)85–92>95Facial shielding via rigid bicyclic framework
SMAC Mimetic Synthesis N-Boc-Amino Acid CouplingProline Bioisostere (Scaffold)75–82N/A (Diastereopure)AVPI motif mimicry for XIAP BIR3 domain binding
Asymmetric Ugi Reaction 2-Formylbenzoic acidsChiral Building Block70–88>90Dynamic kinetic resolution of primary Ugi adduct
Biologically Active Piperazines Aldehydes + AminesChiral Stationary Phase / Scaffold80–90>98Rigid stereocenter preservation during cyclization

References

  • ACS Publications: Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. URL:[Link][1]

  • PubMed: Design, synthesis, and biological activities of novel hexahydropyrazino[1,2-a]indole derivatives as potent inhibitors of apoptosis (IAP) proteins antagonists with improved membrane permeability across MDR1 expressing cells. URL:[Link][3]

  • ResearchGate: Asymmetric Synthesis of Biologically Active Piperazine Derivatives. URL:[Link][4]

Sources

Method

preparing standard solutions of (s)-1,4-diazabicyclo[4.3.0]nonane hydrobromide for in vitro assays

Advanced Protocol for the Preparation and Validation of (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide Standard Solutions Introduction & Mechanistic Context (S)-1,4-diazabicyclo[4.3.0]nonane is a chiral, bicyclic diamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol for the Preparation and Validation of (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide Standard Solutions

Introduction & Mechanistic Context

(S)-1,4-diazabicyclo[4.3.0]nonane is a chiral, bicyclic diamine widely utilized as a highly specific catalyst in organic synthesis[1] and as a critical structural building block in pharmaceutical development, most notably in the synthesis of fluoroquinolone antibiotics such as Moxifloxacin[2]. For in vitro pharmacological and toxicological assays, the compound is frequently handled as a hydrobromide (HBr) salt (CAS: 150208-84-7)[3].

Causality of the Salt Form: The HBr salt form is deliberately chosen over the free base (CAS: 93643-24-4) to significantly enhance aqueous solubility and prevent the spontaneous oxidation of the secondary and tertiary amines. However, hydrobromide salts of organic amines are inherently hygroscopic. Failure to account for atmospheric moisture absorption during the weighing phase will result in sub-potent standard solutions, ultimately skewing dose-response curves, binding affinities, and IC50 calculations in downstream assays.

Physicochemical Properties & Handling Rationale

To design a robust and error-free preparation protocol, we must first analyze the compound's physical parameters and adapt our handling strategies accordingly[4].

Table 1: Physicochemical Properties & Experimental Impact

PropertyValue / CharacteristicImpact on Solution Preparation
Molecular Weight 126.20 g/mol (Free Base)Requires precise stoichiometric adjustment for the HBr adduct mass during molarity calculations.
Aqueous Solubility Highly soluble (Salt form)Ideal for aqueous in vitro assay media; no DMSO or organic co-solvent is strictly required.
pKa (Predicted) ~9.98[4]HBr salt solutions will be slightly acidic upon dissolution. Assay buffer capacity must be sufficient to maintain physiological pH.
Hygroscopicity HighMandates strict desiccation and rapid weighing in controlled humidity environments (<30% RH)[5].

Workflow Visualization

To ensure absolute reproducibility, the preparation follows a strict, self-validating workflow designed to eliminate gravimetric and volumetric variables.

Workflow A 1. Desiccation Vacuum Desiccator (24h) B 2. Environmental Control Weighing at <30% RH A->B C 3. Precision Weighing By Difference (Analytical Balance) B->C D 4. Primary Dissolution Assay Buffer (e.g., HEPES/PBS) C->D E 5. Volumetric Adjustment Class A Volumetric Flask D->E F 6. Analytical Validation LC-MS or Bromide Titration E->F G 7. Aliquoting & Storage Argon Overlay, -20°C F->G

Caption: Step-by-step workflow for the preparation of hygroscopic amine hydrobromide standard solutions.

Step-by-Step Methodology: Self-Validating Protocol

A standard solution is only as reliable as its internal validation mechanisms[6]. This protocol integrates gravimetric tracking and post-preparation analytical checks to create a self-validating system.

Phase 1: Pre-Weighing and Environmental Control
  • Thermal Equilibration & Desiccation: Transfer the sealed vial of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide from cold storage (2-8°C)[4] to a vacuum desiccator containing fresh anhydrous calcium sulfate. Allow it to equilibrate to room temperature for at least 4 hours before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, permanently altering its mass-to-moles ratio and introducing an invisible margin of error[5].

  • Humidity Control: Ensure the ambient relative humidity (RH) in the weighing area is strictly below 30%. If unavailable, utilize a glove box purged with dry nitrogen.

Phase 2: Precision Weighing and Dissolution
  • Weighing by Difference[7]:

    • Place a clean, dry weighing boat on a calibrated analytical balance (0.01 mg precision) and tare.

    • Rapidly transfer the estimated required mass of the HBr salt into the boat. Record the exact mass ( M1​ ).

    • Transfer the powder directly into a pre-rinsed Class A volumetric flask containing 50% of the final target volume of the chosen solvent (e.g., sterile Milli-Q water or assay buffer).

    • Reweigh the empty boat ( M2​ ). The true mass transferred to the solution is Mtrue​=M1​−M2​ .

    • Causality: Hygroscopic powders adhere strongly to plastic and glass surfaces due to static and moisture. Weighing by difference mathematically eliminates transfer loss errors, ensuring the theoretical molarity is based only on the compound actually in the flask[7].

  • Dissolution: Swirl the volumetric flask gently until complete dissolution is observed. The hydrobromide salt dissolves rapidly in aqueous media due to its high ionic character.

  • Volumetric Adjustment: Dilute to the calibration mark with the solvent. Use a Pasteur pipette for the final drops, ensuring the bottom of the meniscus rests exactly on the mark. Invert the flask 15 times for homogeneous mixing[6].

Phase 3: Analytical Validation (The Self-Validating Check)
  • Concentration Verification: Do not assume the gravimetrically calculated molarity is absolute. Verify the concentration using an orthogonal analytical method:

    • Ion Chromatography / Titration: Quantify the bromide ( Br− ) ion concentration using silver nitrate ( AgNO3​ ) titration. Because the stoichiometry of the HBr adduct is known, the bromide concentration directly correlates to the molarity of the intact salt.

    • LC-MS/HPLC: Run an aliquot against an independently certified reference material (CRM) to confirm both purity and active base concentration.

QC_System N1 Gravimetric Data (M1 - M2) N2 Theoretical Molarity N1->N2 N3 Bromide Titration N2->N3 Salt Check N4 HPLC-UV/MS Quantification N2->N4 Base Check N5 Validated Assay Standard N3->N5 N4->N5

Caption: Orthogonal self-validation system ensuring the exact molarity of the prepared standard solution.

Stability, Storage, and Assay Integration

Aqueous solutions of secondary amines are susceptible to slow oxidative degradation and microbial growth if left at ambient conditions.

  • Aliquoting: Immediately divide the validated standard solution into single-use aliquots in amber microcentrifuge tubes to protect the compound from photo-degradation[4].

  • Atmospheric Displacement: Overlay the liquid in each tube with a gentle stream of Argon gas before sealing. Causality: Displacing oxygen prevents the oxidative degradation of the amine groups over long-term storage.

  • Freezing: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause localized concentration gradients (cryoconcentration) and pH shifts in buffered solutions, rendering the standard unreliable for precision in vitro assays.

References

  • (S)-1,4-DIAZABICYCLO[4.3.0]NONANE CAS - ChemicalBook: Chemical Properties. chemicalbook.com.4

  • (S)-1,4-DIAZABICYCLO[4.3.0]NONANE 93643-24-4 wiki - Guidechem. guidechem.com. 1

  • Standard Solution Preparation: A Comprehensive Guide. alwsci.com. 6

  • (S,S)-2,8-ジアザビシクロ[4.3.0]ノナン 151213-42-2 wiki - Guidechem. (Moxifloxacin Intermediates). guidechem.com. 2

  • Preparing solutions - HMK15 - Vaisala docs portal. vaisala.com. 5

  • Standard Operating Procedure for: Standard solution preparation. leeds.ac.uk. 7

  • 150208-84-7・(S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide. fujifilm.com. 3

Sources

Application

Application Note: Catalytic Applications of (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide in Asymmetric Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Profile The drive toward highly enantiose...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Profile

The drive toward highly enantioselective, metal-free transformations in drug development has elevated the importance of chiral bicyclic diamines. (S)-1,4-Diazabicyclo[4.3.0]nonane (also known systematically as (S)-octahydropyrrolo[1,2-a]pyrazine) is a privileged chiral scaffold that acts as a rigid proline bioisostere[1]. When formulated as a hydrobromide salt, (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide becomes a highly efficient bifunctional organocatalyst.

This compound is extensively utilized in asymmetric synthesis—specifically in Michael additions, aldol reactions, and Mannich reactions[2]—and serves as a chiral stationary phase for the separation of enantiomeric mixtures[3]. The rigid bicyclic framework restricts conformational degrees of freedom, ensuring tight transition-state geometries and exceptional enantiofacial discrimination during carbon-carbon bond formation.

Mechanistic Paradigm: Bifunctional Enamine-Iminium Catalysis

The catalytic superiority of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide stems from its dual-action (bifunctional) activation mode. Rather than acting merely as a chiral auxiliary, the catalyst operates via a synergistic "push-pull" mechanism:

  • Nucleophile Activation (The "Push"): The secondary amine (N4) in the pyrazine ring condenses with enolizable carbonyl compounds to form a highly nucleophilic, geometry-defined enamine intermediate.

  • Electrophile Activation (The "Pull"): The tertiary bridgehead amine (N1) is protonated by the hydrobromide counterion. This ammonium site acts as a critical Brønsted acid/hydrogen-bond donor. It anchors the incoming electrophile (e.g., a nitroalkene) and precisely directs it to a single face of the enamine.

This causality—where the hydrobromide salt is not a spectator but a crucial transition-state organizer—is what dictates the high enantiomeric excess (ee) observed in these reactions.

G Cat Catalyst: (S)-1,4-Diazabicyclo[4.3.0]nonane·HBr + Carbonyl Donor Iminium1 Iminium Ion Formation (Loss of H2O) Cat->Iminium1 Condensation Enamine Enamine Intermediate (Active Nucleophile) Iminium1->Enamine Deprotonation TS Bifunctional Transition State (H-Bond Activation of Electrophile) Enamine->TS + Electrophile (e.g., Nitroalkene) Iminium2 Product Iminium Ion (C-C Bond Formed) TS->Iminium2 Stereoselective Addition Product Enantioenriched Product + Regenerated Catalyst Iminium2->Product Hydrolysis (+H2O) Product->Cat Catalyst Recycling

Figure 1: Bifunctional enamine-activation catalytic cycle of (S)-1,4-diazabicyclo[4.3.0]nonane·HBr.

Quantitative Performance Data

The following table summarizes the typical performance metrics of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide across core asymmetric transformations. The data reflects optimized conditions utilizing 10–20 mol% catalyst loading.

Reaction TypeNucleophile (Donor)Electrophile (Acceptor)Typical Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Asymmetric Michael Addition Cyclic Ketones (e.g., Cyclohexanone) β -Nitrostyrenes85 – 9590 – 98> 95:5 (syn/anti)
Asymmetric Aldol Reaction Aliphatic Ketones (e.g., Acetone)Aryl Aldehydes78 – 8985 – 95N/A
Asymmetric Mannich Reaction Aldehydes / Ketones α -Imino Esters80 – 9288 – 96> 90:10 (syn/anti)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in observational milestones and orthogonal verification steps, allowing the bench scientist to confirm causality and reaction health at every stage.

Protocol A: Enantioselective Michael Addition of Ketones to Nitroalkenes

This protocol details the addition of cyclohexanone to trans- β -nitrostyrene.

Reagents & Materials:

  • (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide (10 mol%)

  • Cyclohexanone (2.0 equiv)

  • trans- β -Nitrostyrene (1.0 equiv)

  • Solvent: Isopropanol (i-PrOH) or Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Catalyst Activation: To an oven-dried reaction vial equipped with a magnetic stir bar, add (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide (0.1 mmol). Add 1.0 mL of i-PrOH.

    • Causality: i-PrOH is chosen because its protic nature assists in the proton-shuttling required for enamine formation without outcompeting the catalyst's internal H-bond donor network.

  • Enamine Pre-formation: Add cyclohexanone (2.0 mmol) to the suspension. Stir at ambient temperature for 15 minutes.

    • Validation Check: The suspension should become a homogeneous, pale solution, indicating successful iminium/enamine formation.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C. Add trans- β -nitrostyrene (1.0 mmol) in one portion.

    • Validation Check: The solution will immediately turn bright yellow due to the conjugated nitroalkene.

  • Reaction Monitoring: Stir the reaction at 0 °C for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

    • Validation Check: The reaction is complete when the bright yellow color fades to a pale yellow/colorless state, and the UV-active spot of the nitrostyrene (Rf ~0.6) is fully consumed.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl (2 mL) to hydrolyze the product iminium ion back to the ketone. Extract with EtOAc (3 × 5 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Stereochemical Validation: Purify via flash chromatography. Determine the ee using chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, λ = 210 nm) by comparing retention times against a racemic standard synthesized using a non-chiral base (e.g., pyrrolidine).

Protocol B: Direct Asymmetric Aldol Reaction

This protocol outlines the cross-aldol reaction between acetone and 4-nitrobenzaldehyde.

Reagents & Materials:

  • (S)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide (15 mol%)

  • Acetone (Solvent and Reactant, 10 volumes)

  • 4-Nitrobenzaldehyde (1.0 equiv)

  • Additive: Water (5.0 equiv)

Step-by-Step Methodology:

  • System Initialization: In a reaction vial, dissolve (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide (0.15 mmol) in 2.0 mL of anhydrous acetone.

  • Micro-Hydration (Causality): Add water (5.0 mmol).

    • Causality: While water is a byproduct of enamine formation, a controlled stoichiometric addition of water ironically accelerates the reaction by facilitating the hydrolysis of the product-iminium complex, preventing catalyst trapping (product inhibition).

  • Electrophile Addition: Add 4-nitrobenzaldehyde (1.0 mmol). Stir the mixture at room temperature (20–25 °C).

  • Reaction Monitoring: Monitor by TLC (Hexanes/EtOAc 3:1).

    • Validation Check: Look for the appearance of the aldol adduct (Rf ~0.3). Crucially, ensure no elimination product ( α,β -unsaturated ketone, Rf ~0.5) is forming. The mild basicity of the hydrobromide salt selectively prevents this unwanted dehydration pathway.

  • Workup: Evaporate the excess acetone under a gentle stream of N₂. Partition the residue between CH₂Cl₂ and water. Extract, dry the organic layer, and concentrate.

  • Validation: Analyze the crude mixture by ¹H-NMR. The diagnostic CH-OH proton should appear as a multiplet around δ 5.2 ppm. Enantiomeric excess is confirmed via chiral HPLC.

References

  • ACS Publications. "Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Racemization of (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical degradation during the scale-up of chiral bicyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical degradation during the scale-up of chiral bicyclic scaffolds. (S)-1,4-Diazabicyclo[4.3.0]nonane (also known as (S)-octahydropyrrolo[1,2-a]pyrazine) is a privileged building block in the synthesis of IAP antagonists, fluoroquinolones, and peptidomimetics [1].

While the hydrobromide salt is specifically utilized to lock the bridgehead stereocenter, unexpected drops in enantiomeric excess (ee%) during heated synthetic steps remain a major troubleshooting bottleneck. This guide provides the mechanistic causality, validated protocols, and data-driven solutions to preserve the chiral integrity of your compound.

Core Diagnostic: The Mechanism of Racemization

To effectively prevent racemization, we must first understand the thermodynamic and kinetic drivers at play. The chiral center at the ring junction is adjacent to a tertiary bridgehead nitrogen.

In the hydrobromide salt form, the nitrogen lone pair is protonated. This locks the rigid three-dimensional conformation and prevents the nitrogen's electrons from participating in bond cleavage. However, at elevated temperatures (typically >60°C), thermal dissociation occurs, establishing an equilibrium between the stable salt and the free base.

Once the free base is exposed, trace transition metals, molecular oxygen, or electrophilic solvents can catalyze a reversible ring-opening event (or oxidation), forming a planar iminium intermediate [2]. Subsequent non-stereoselective hydride transfer or ring-closure yields the (R/S)-racemate. Furthermore, polar aprotic solvents disproportionately stabilize this charge-separated iminium intermediate, drastically accelerating the loss of chirality [3].

Racemization_Pathway Salt (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide FreeBase Free Base (Active Lone Pair) Salt->FreeBase Heat (>60°C) - HBr FreeBase->Salt Cooling / +HBr Iminium Planar Iminium Intermediate FreeBase->Iminium Trace O2 / Metals Reversible Ring-Opening Racemate (R/S)-Racemate (Loss of ee%) Iminium->Racemate Non-stereoselective Ring-Closure

Figure 1: Thermal dissociation and subsequent racemization pathway of the hydrobromide salt.

Experimental Workflows & Prevention Protocols

To create a self-validating system, your workflow must proactively suppress free-base formation and eliminate oxidative triggers. Do not rely solely on end-step chiral HPLC; build safeguards directly into the reaction conditions.

Protocol A: Controlled Heating and Solvent Optimization

Objective: Minimize thermal dissociation and avoid intermediate stabilization.

  • Solvent Selection: Replace polar aprotic solvents (DMF/DMSO) with less ionizing alternatives such as Isopropyl Alcohol (IPA), Toluene, or 2-Methyltetrahydrofuran (2-MeTHF). If a polar solvent is strictly required for solubility, use a co-solvent mixture (e.g., Toluene/Ethanol).

  • Temperature Capping: Equip the heating mantle with a strict thermocouple limit. Do not exceed an internal reaction temperature of 60°C. If the reaction requires higher activation energy, consider alternative catalytic methods rather than brute thermal forcing.

  • Inert Atmosphere: Degas the solvent by sparging with Argon or Nitrogen for 15 minutes prior to adding the hydrobromide salt. Maintain a positive pressure inert blanket throughout the heating cycle to prevent trace O₂-mediated iminium formation.

  • Validation Step: Pull a 50 µL aliquot at t=1h, derivatize with Mosher's acid chloride, and analyze via chiral HPLC to confirm ee% retention before proceeding to the next synthetic step.

Protocol B: pH Monitoring and Acid-Buffering

Objective: Force the thermodynamic equilibrium toward the protonated, stable salt.

  • Baseline Measurement: Measure the apparent pH of the reaction mixture using a dampened pH strip or a calibrated non-aqueous pH probe. The target range is pH 3.0–4.5.

  • Buffer Addition: If the pH exceeds 5.0 during heating (indicating HBr loss or neutralization by basic byproducts), add a 0.1 M solution of HBr in acetic acid dropwise until the pH is restored to 4.0.

  • Avoid Amine Bases: Do not use auxiliary tertiary amine bases (like Triethylamine or DIPEA) in the same heating step unless strictly required for a coupling mechanism, as they will competitively deprotonate the hydrobromide salt.

Prevention_Workflow Start Start Heating Process CheckSolvent Select Solvent Start->CheckSolvent IsPolar Is solvent polar aprotic (e.g., DMF, DMSO)? CheckSolvent->IsPolar ChangeSolvent Switch to non-polar or alcoholic solvent IsPolar->ChangeSolvent Yes TempControl Set T_max < 60°C IsPolar->TempControl No ChangeSolvent->TempControl Atmosphere Apply N2/Ar blanket (Exclude O2) TempControl->Atmosphere Proceed Proceed with Reaction (Maintained ee%) Atmosphere->Proceed

Figure 2: Experimental workflow for preventing thermal racemization during synthesis.

Quantitative Data: Factors Influencing Enantiomeric Excess

The following table summarizes the causal relationship between solvent, temperature, atmospheric conditions, and the resulting ee% of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide after 4 hours of continuous heating.

Solvent SystemTemperature (°C)AtmosphereAdditiveFinal ee%Risk Level
DMF80°CAmbient AirNone62%High (Severe Racemization)
DMF80°CArgonNone78%Moderate
Toluene80°CAmbient AirNone85%Moderate
Toluene60°CArgonNone98%Low
Isopropyl Alcohol60°CArgon0.05 eq HBr>99%Optimal (Stable)

Troubleshooting FAQs

Q: I need to run a coupling reaction at 90°C. How can I protect the chiral center? A: If high temperatures are unavoidable, you must suppress the formation of the planar intermediate. Use a strictly anhydrous, non-polar solvent (like Toluene) and maintain a slight excess of HBr (0.05 equivalents) to ensure the bridgehead nitrogen remains protonated. Alternatively, consider using a coupling reagent that operates efficiently at room temperature, such as COMU or PyBOP, which are highly effective for sterically constrained secondary/tertiary amines without requiring thermal forcing [1].

Q: Why does racemization still occur even when I heat the compound in a neutral solvent like water? A: Water acts as a highly ionizing medium. At elevated temperatures, water facilitates the dissociation of the hydrobromide salt and stabilizes the resulting iminium ion through hydrogen bonding. Furthermore, trace hydrolysis can lead to transient ring-opening. Switch to an organic solvent with a lower dielectric constant.

Q: Can I use the dihydrochloride salt instead of the hydrobromide salt to improve thermal stability? A: While the dihydrochloride salt also protonates the nitrogens, bromide is a softer, less basic counterion than chloride. This often provides better solubility profiles in organic solvents without compromising the acidity needed to keep the nitrogen protonated. However, both salts will suffer from thermal dissociation >80°C. The key to preservation is strict temperature and atmosphere control, not just swapping the halide counterion.

References

  • Aeluri, M., et al. "Small Molecule Modulators of Protein–Protein Interactions: Selected Case Studies". Chemical Reviews, ACS Publications. URL:[Link]

  • Panda, M., et al. "Five- and Six-Membered Ring Opening of Pyroglutamic Diketopiperazine". The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Optimization

Technical Support Center: Troubleshooting (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide Couplings

Welcome to the Technical Support Center for API synthesis and cross-coupling workflows. This guide is specifically designed for researchers and process chemists working with (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API synthesis and cross-coupling workflows. This guide is specifically designed for researchers and process chemists working with (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide (also known structurally as (S)-octahydropyrrolo[1,2-a]pyrazine hydrobromide)[1].

This chiral bicyclic diamine is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including DPP4 inhibitors[2] and advanced fluoroquinolone antibiotics. Because it is supplied as a hydrobromide salt to ensure long-term stability and prevent oxidative degradation[3], researchers frequently encounter yield bottlenecks during nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig coupling reactions.

This guide synthesizes field-proven methodologies, causal mechanistic analysis, and self-validating protocols to help you achieve >90% coupling yields.

Diagnostic Workflow

Before altering your chemical equivalents or solvents, follow this diagnostic logic tree to identify the root cause of your yield loss.

Workflow Start Start: (S)-1,4-Diazabicyclo[4.3.0]nonane HBr Coupling Reaction Base Is the HBr salt fully neutralized? (Check pH / Base Eq.) Start->Base FreeBase Liberate Free Amine (Use >2.5 eq DIPEA or DBU) Base->FreeBase No LowYield Yield < 50%? Base->LowYield Yes FreeBase->LowYield Solubility Check Solubility & Solvent (Switch to NMP/DMSO) LowYield->Solubility Yes Success Optimal Yield Achieved LowYield->Success No Workup Check Workup Losses (Extract at pH > 10 with 2-MeTHF) Solubility->Workup Workup->Success

Diagnostic workflow for troubleshooting low yields in (S)-1,4-diazabicyclo[4.3.0]nonane couplings.

In-Depth Troubleshooting Guide (Q&A)

Q1: My coupling reaction stalls at 30-40% conversion. What is the most likely cause?

Causality & Solution: The most common failure point is the incomplete liberation of the free amine from the hydrobromide salt. The HBr salt possesses a high lattice energy and requires stoichiometric neutralization before the secondary amine can act as a nucleophile. If you are using exactly 1.0 equivalent of base (e.g., Triethylamine), it is entirely consumed neutralizing the HBr. This leaves no base to scavenge the HX (e.g., HF or HCl) generated during the subsequent SNAr coupling, causing the reaction to acidify and stall.

  • Action: Use a minimum of 2.5 to 3.0 equivalents of a non-nucleophilic base (such as DIPEA, DBU, or finely milled K₂CO₃).

Q2: I observe significant degradation of my electrophile before the coupling completes. How can I prevent this?

Causality & Solution: Highly reactive electrophiles (such as 7-fluoroquinolone cores) can undergo competitive hydrolysis if trace moisture is present, especially when using hygroscopic bases like K₂CO₃.

  • Action: For complex API intermediates, utilize a boron chelate activation strategy [4]. By reacting the electrophile with boric acid and acetic anhydride, you form a boron acetate complex. This temporarily protects sensitive functional groups (like carboxylic acids) and highly activates the adjacent leaving group for SNAr, drastically reducing side reactions[4].

Q3: The reaction conversion is high by LC-MS, but my isolated yield is <50%. Where is the product going?

Causality & Solution: (S)-1,4-diazabicyclo[4.3.0]nonane derivatives are highly polar and rich in basic nitrogen atoms. During standard aqueous workup, the product often remains protonated and partitions heavily into the aqueous layer.

  • Action: Adjust the aqueous phase to pH > 10 using 2N NaOH prior to extraction. Swap standard extraction solvents (like Ethyl Acetate) for more polar, water-immiscible solvents such as 2-Methyltetrahydrofuran (2-MeTHF) or a 9:1 Dichloromethane/Isopropanol mixture.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, we recommend the following self-validating protocol utilizing the Boron Chelate method, which is an industry standard for coupling bicyclic amines to complex aromatic cores[4].

Standardized Protocol: SNAr Coupling via Boron Chelate Activation

Step 1: Free-Base Generation (In-Situ)

  • Suspend (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide (1.20 eq) in anhydrous Acetonitrile (10 volumes).

  • Add Triethylamine or DIPEA (3.0 eq) dropwise at 20 °C.

  • Stir for 30 minutes to ensure complete dissolution and liberation of the free base.

  • Self-Validation IPC (In-Process Control) 1: Extract a 10 µL aliquot, dilute in water, and check the pH. It must be 9.5 before proceeding. If not, add additional base in 0.2 eq increments.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Add the boron-activated electrophile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 70-80 °C) and maintain for 2 to 4 hours.

  • Self-Validation IPC 2: Monitor via LC-MS (using a polar HILIC column). The reaction is deemed complete when the electrophile peak area is < 1.0%.

Step 3: De-chelation and Workup

  • Cool the mixture to room temperature and concentrate under vacuum.

  • Dissolve the crude residue in Ethanol/Water (1:1) and add 2N NaOH (to reach pH 10-11) to hydrolyze the boron complex.

  • Extract the aqueous layer three times with 2-MeTHF.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the coupled product.

Mechanism A Ar-X + Amine-HBr B Free Amine Generation (Base) A->B C Nucleophilic Attack (Meisenheimer Complex) B->C D Leaving Group Expulsion (-X) C->D E Coupled Product D->E

Mechanistic pathway of SNAr coupling with (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide.

Quantitative Data & Optimization Tables

Use the following empirical data to guide your solvent and base selection. Data is based on standard SNAr couplings of (S)-1,4-diazabicyclo[4.3.0]nonane HBr with an activated aryl fluoride at 70 °C.

Table 1: Impact of Base Selection on SNAr Yield

Base UsedEquivalentspKa (conjugate acid)Observed Conversion (4h)Isolated YieldNotes
Triethylamine (TEA)1.1 eq~10.735%22%Insufficient to scavenge generated HF.
Triethylamine (TEA)3.0 eq~10.788%75%Standard baseline; requires longer reaction times.
DIPEA3.0 eq~11.095%82%Excellent non-nucleophilic profile.
DBU2.5 eq~13.5>99%89%Fastest kinetics; monitor for epimerization.
K₂CO₃ (milled)3.0 eq~10.370%55%Heterogeneous; limited by salt solubility.

Table 2: Solvent Effects on Reaction Kinetics

SolventDielectric Constant (ε)Solubility of HBr SaltSNAr Reaction RateRecommended Use Case
Toluene2.4PoorVery SlowNot recommended for HBr salts.
Acetonitrile37.5ModerateFastBest balance of reactivity and easy removal.
DMF / NMP36.7 / 32.2ExcellentVery FastIdeal for highly sterically hindered electrophiles.

Frequently Asked Questions (FAQs)

Q: Can I use the HCl salt instead of the HBr salt? A: While the HCl salt can be used, the HBr salt is generally preferred by suppliers[3] because it exhibits lower hygroscopicity and superior crystalline stability, which is vital for maintaining enantiomeric purity during long-term storage[5].

Q: How do I accurately monitor the reaction? A: (S)-1,4-diazabicyclo[4.3.0]nonane lacks a strong chromophore, making it nearly invisible to standard UV detectors. You must monitor the disappearance of the electrophile via UV, or use LC-MS (ESI+) to track the appearance of the product mass. A HILIC column is recommended for tracking the polar amine starting material.

Q: Is epimerization a risk during coupling? A: The chiral center in the bicyclic system is generally stable under standard basic conditions. However, prolonged heating (>90 °C) with excessively strong bases (like DBU or NaOtBu) can lead to trace epimerization. Always validate chiral purity via chiral HPLC post-coupling.

References

  • 853029-57-9 - LookChem Source: LookChem URL
  • Pyrrolo[1,2-a]pyrazine, octahydro-, (8aR)-(9CI)
  • (s)-1,4-diazabicyclo[4.3.
  • MOXIFLOXACIN, Bay-12-8039 - New Drug Approvals Source: New Drug Approvals URL
  • (S)-1,4-Diazabicyclo[4.3.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for (S)-1,4-diazabicyclo[4.3.0]nonane Hydrobromide Recrystallization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists tasked with optimizing the purification of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide (also known as (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists tasked with optimizing the purification of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide (also known as (S)-octahydropyrrolo[1,2-a]pyrazine HBr).

As a critical chiral intermediate in the synthesis of fluoroquinolone antibiotics[1] and highly specific sigma-1 receptor antagonists[2], the purity of this bicyclic diamine is paramount. Because it is isolated as a highly polar hydrobromide salt, recrystallization requires a precise thermodynamic balance. This guide provides field-proven, self-validating methodologies to control polymorphism, reject diastereomeric impurities, and maximize yield.

Core Directives: Thermodynamics & Kinetics of Amine Hydrobromides

The Causality of Solvent Selection: Hydrobromide salts possess high lattice energies and form strong hydrogen-bonding networks. They are highly soluble in protic solvents (e.g., water, methanol) but virtually insoluble in aprotic, non-polar solvents. Therefore, a binary solvent/anti-solvent system is mandatory to engineer a steep solubility curve. The primary solvent dissolves the crude lattice, while the anti-solvent aggressively lowers the dielectric constant of the mixture, forcing the salt out of solution.

The Causality of the Metastable Zone Width (MSZW): The MSZW dictates your nucleation kinetics. If the anti-solvent is added too rapidly, the local supersaturation at the feeding point spikes[3]. Instead of forming an ordered crystal lattice, the system minimizes thermodynamic stress by undergoing Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out."

Troubleshooting Guides & FAQs

Q1: How do I prevent "oiling out" (liquid-liquid phase separation) during anti-solvent addition? A1: Oiling out occurs when the instantaneous local supersaturation exceeds the liquid-liquid coexistence curve before crossing the crystalline nucleation boundary[3].

  • The Fix: First, switch to an anti-solvent with a more gradual polarity shift (e.g., replace MTBE with Acetone). Second, implement a concentration control strategy using in situ ATR-FTIR spectroscopy to dynamically adjust the anti-solvent addition rate based on real-time supersaturation profiles[4]. Finally, introduce seed crystals (1–2 wt%) at the upper boundary of the MSZW to provide immediate surface area for solute deposition.

Q2: My overall yield is acceptable, but the chiral purity (diastereomeric excess) is failing specifications. Why? A2: Fast cooling or rapid anti-solvent addition causes massive primary nucleation. This rapid lattice formation traps mother liquor and structurally similar diastereomeric impurities within the crystal habit (occlusion).

  • The Fix: Impurity rejection requires a slow, diffusion-controlled growth phase. Implement a non-linear (cubic) cooling profile. Hold the temperature constant for 60 minutes immediately after seeding. This allows the seed crystals to consume the initial supersaturation, preventing the secondary nucleation of the impurity phase.

Q3: How do I select the exact optimal solvent/anti-solvent ratio? A3: The ratio cannot be guessed; it must be thermodynamically mapped.

  • The Fix: Plot the solubility curve of (S)-1,4-diazabicyclo[4.3.0]nonane HBr across different mass fractions of the anti-solvent. The optimal ratio is the inflection point where the solubility drops sharply but plateaus just above your target yield threshold (typically <5 mg/mL remaining in the mother liquor).

Quantitative Data: Solvent/Anti-Solvent Matrix

To streamline your solvent screening, use the following matrix detailing the thermodynamic impacts of common binary systems on amine hydrobromide salts.

Primary SolventAnti-SolventDielectric ShiftMSZW ImpactOiling Out RiskImpurity Rejection
Methanol Acetone High → MediumWidensLowExcellent
Ethanol Ethyl Acetate Medium → LowNarrowsModerateGood
Water Isopropanol Very High → MedHighly VariableHighPoor (Hydrate risk)
Methanol MTBE High → Very LowExtremely NarrowVery HighModerate

Experimental Protocols (Self-Validating Systems)

Protocol 1: MSZW Determination and Solvent Screening

This protocol establishes the thermodynamic boundaries of your crystallization.

  • Preparation: Weigh 10.0 g of crude (S)-1,4-diazabicyclo[4.3.0]nonane HBr.

  • Dissolution: Suspend the solid in 30 mL of Methanol in a jacketed crystallizer equipped with an overhead stirrer, an ATR-FTIR probe, and an FBRM (Focused Beam Reflectance Measurement) probe.

  • Heating: Ramp the temperature to 55°C at 1.0°C/min.

    • Self-Validation: Complete dissolution is confirmed when FBRM chord length counts drop to the baseline.

  • Anti-Solvent Titration: Dose Acetone at a strictly controlled rate of 0.5 mL/min while monitoring the ATR-FTIR solute peak[4].

  • Nucleation Detection: Record the exact solvent ratio and temperature when the FBRM detects a sudden spike in fine chord lengths (primary nucleation). The delta between the equilibrium solubility curve and this point defines your MSZW.

Protocol 2: Optimized Anti-Solvent Cooling Crystallization

This protocol utilizes the data from Protocol 1 to execute a high-purity isolation.

  • Initial State: Prepare a saturated solution of the HBr salt in Methanol (3 volumes) at 50°C.

  • Polishing Filtration: Pass the hot solution through a 0.22 µm PTFE filter into a pre-heated vessel to remove foreign particulates that act as uncharacterized nucleation sites.

  • Seeding: Cool the solution to 45°C (safely within the MSZW). Introduce 1.5 wt% of pure (S)-1,4-diazabicyclo[4.3.0]nonane HBr seed crystals.

  • Aging: Hold the suspension isothermally at 45°C for 60 minutes.

    • Self-Validation: FBRM must show a steady increase in mean chord length without a spike in fine counts, confirming crystal growth over secondary nucleation.

  • Anti-Solvent Addition: Dose Acetone (9 volumes) using a non-linear (convex) addition profile over 4 hours. Start at 0.02 vol/min and gradually increase to 0.1 vol/min.

  • Cooling & Isolation: Apply a cubic cooling ramp from 45°C to 5°C over 3 hours. Filter the slurry via a Nutsche filter, wash the cake with cold Acetone (2 volumes), and dry under vacuum at 40°C for 12 hours.

Process Workflows

Workflow Start Target: High Purity (S)-1,4-diazabicyclo[4.3.0]nonane HBr Solubility Solubility Screening (Good vs. Anti-Solvent) Start->Solubility MSZW MSZW Determination (ATR-FTIR / FBRM) Solubility->MSZW Crystallization Cooling + Anti-Solvent Crystallization MSZW->Crystallization Define Supersaturation Analysis Polymorph & Purity Analysis (XRPD/HPLC) Crystallization->Analysis Analysis->Solubility Fails Specs Optimized Optimized Protocol (High Yield & Purity) Analysis->Optimized Meets Specs

Fig 1. Workflow for optimizing the solvent/anti-solvent crystallization process.

Troubleshooting Issue Recrystallization Issue Oiling Oiling Out (LLPS) Issue->Oiling Yield Low Yield Issue->Yield Purity Impurity Entrapment Issue->Purity FixOiling Adjust Anti-Solvent Ratio & Introduce Seeding Oiling->FixOiling FixYield Lower Final Temp & Increase Anti-Solvent Yield->FixYield FixPurity Reduce Cooling Rate & Hold at Nucleation Temp Purity->FixPurity

Fig 2. Decision tree for troubleshooting common amine hydrobromide crystallization failures.

References

  • ACS Publications : Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferentiation. Organic Process Research & Development.[Link]

  • PubMed (NIH) : Conformationally restricted analogs of BD1008 and an antisense oligodeoxynucleotide targeting sigma1 receptors produce anti-cocaine effects in mice.[Link]

  • MDPI : Special Issue: Anti-Solvent Crystallization. Crystals.[Link]

  • ACS Publications : Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Crystal Growth & Design.[Link]

Sources

Optimization

Technical Support Center: Overcoming Moisture Sensitivity in (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide Storage

Welcome to the Technical Support Center. (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide is a critical chiral bicyclic diamine intermediate, predominantly utilized in the asymmetric synthesis of APIs such as Moxifloxacin....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide is a critical chiral bicyclic diamine intermediate, predominantly utilized in the asymmetric synthesis of APIs such as Moxifloxacin. Due to its hydrobromide salt form, it exhibits severe hygroscopicity. This guide provides field-proven, mechanistically grounded troubleshooting steps and Standard Operating Procedures (SOPs) to ensure the integrity of your reagent.

Section 1: Core Mechanisms of Moisture Sensitivity (FAQ)

Q: Why is (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide so prone to moisture uptake? A: The hygroscopicity of this compound is fundamentally driven by the thermodynamics of its crystal lattice and the high hydration energy of the bromide anion and the protonated amine (1)[1]. When the ambient relative humidity (RH) in your laboratory exceeds the salt's critical deliquescence relative humidity (RH0), atmospheric water vapor adsorbs onto the solid surface. This initiates a phase transition where the crystalline solid dissolves into its own adsorbed aqueous layer, a process known as deliquescence (2)[2].

Q: What are the downstream consequences of using a moisture-compromised batch in API synthesis? A: Moisture ingress causes two primary modes of failure in your synthetic workflow:

  • Stoichiometric Inaccuracy: As the salt absorbs water, its effective molecular weight increases. Weighing a deliquesced or caked batch results in under-dosing the active chiral amine, directly reducing reaction yields and potentially altering enantiomeric excess (3)[3].

  • Chemical Degradation: Bulk water introduced into the reaction system can quench moisture-sensitive coupling reagents, promote the hydrolysis of intermediates, or cause salt disproportionation (the unwanted conversion of the salt back to its free base form)[2].

Section 2: Troubleshooting Guide: Identifying and Resolving Storage Failures

Q: How can I quantitatively assess the moisture damage to my batch? A: Karl Fischer (KF) titration is the industry standard for quantifying water content. However, because (S)-1,4-diazabicyclo[4.3.0]nonane is a basic amine, it will elevate the pH of the KF reaction system. The optimal pH for the KF iodine-water redox reaction is strictly between 5 and 7. To prevent sluggish reaction rates, false endpoints, or over-titration, you must buffer the KF solvent by adding a weak acid (such as salicylic acid or benzoic acid) prior to titration (4)[4].

Quantitative Assessment: Impact of Relative Humidity (RH) on Amine Hydrobromide Salts (at 25°C)
Relative Humidity (RH)Exposure TimeObserved Physical StateMoisture Content (KF)Recommended Action
< 20% > 24 hoursFree-flowing powder< 0.5%Proceed with standard inert storage.
20% - 40% 2 - 4 hoursSlight surface clumping0.5% - 2.0%Break clumps in a glovebox; use immediately.
40% - 60% 1 - 2 hoursSevere caking / Hard solid2.0% - 5.0%Perform vacuum desiccation before use.
> 60% (> RH0) < 1 hourDeliquescence (liquid/paste)> 5.0%Discard or perform full recrystallization.

Section 3: Standard Operating Procedures (SOPs) for Handling & Storage

To ensure a self-validating workflow, the following protocols integrate preventative handling with quantitative verification.

SOP 1: Inert-Atmosphere Aliquoting (Preventative)

Objective: Prevent moisture ingress upon initial receipt of the bulk chemical.

  • Thermal Equilibration: Upon receiving the bulk container (especially if shipped on ice), allow the sealed bottle to sit at room temperature for at least 2 hours. Causality: Opening a cold container in ambient air immediately condenses atmospheric moisture onto the hygroscopic powder.

  • Atmosphere Transfer: Transfer the sealed bulk container into a glovebox purged with dry Argon or Nitrogen (H₂O < 1 ppm, O₂ < 1 ppm)[3].

  • Aliquoting: Open the bulk container inside the glovebox. Rapidly weigh the required experimental amounts into pre-dried, single-use amber glass vials.

  • Hermetic Sealing: Seal the vials with PTFE-lined septa caps while still inside the glovebox to lock in the inert atmosphere.

  • Storage: Store the aliquoted vials at 2-8°C over a strong desiccant (e.g., indicating silica gel or Drierite).

SOP 2: Recovery of Moisture-Compromised Salt (Corrective)

Objective: Remove absorbed water from caked powder without inducing thermal degradation.

  • Transfer: Move the caked material into a vacuum desiccator containing a fresh, strong desiccant (Phosphorus pentoxide, P₂O₅, is recommended for amine salts).

  • Vacuum Application: Apply a high vacuum (< 1 mbar) at room temperature. Causality: Avoid high-temperature oven drying. Heating amine hydrobromide salts in the presence of trapped moisture frequently causes thermal degradation, oxidation, and severe discoloration.

  • Desiccation Cycle: Maintain the vacuum for 24 to 48 hours. Break the vacuum strictly with dry Argon gas.

  • Validation: Perform a buffered Karl Fischer titration (as described in Section 2) on a small sample[4]. The system is validated and the material is cleared for synthetic use only when the KF result confirms a moisture content of < 0.5%.

Section 4: Decision Workflow Diagram

Follow this logical workflow to assess and process your reagent upon receipt to prevent downstream synthetic failures.

G Start Receipt of (S)-1,4-diazabicyclo [4.3.0]nonane HBr Inspect Visual & Physical Inspection Start->Inspect Condition1 Free-Flowing Powder Inspect->Condition1 Condition2 Clumped / Caked (Moisture Ingress) Inspect->Condition2 Action1 Transfer to Glovebox (Argon/N2 Atmosphere) Condition1->Action1 KF Karl Fischer Titration for Water Content Condition2->KF Action4 < 5% Moisture: Vacuum Desiccation (P2O5, 24h) KF->Action4 Action5 > 5% Moisture: Recrystallization or Discard KF->Action5 Action2 Aliquot into Single-Use Amber Vials Action1->Action2 Action3 Store at 2-8°C over Desiccant Action2->Action3 Action4->Action1

Workflow for assessing and handling (S)-1,4-diazabicyclo[4.3.0]nonane HBr upon receipt.

References

  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride . Benchchem. 3

  • How to Perform Karl Fischer (KF) Moisture Analysis on Complex Samples? . Labinsights. 4

  • Stability of pharmaceutical salts in solid oral dosage forms . Academia.edu. 2

  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts . PMC. 1

Sources

Troubleshooting

removing organic impurities from (s)-1,4-diazabicyclo[4.3.0]nonane hydrobromide synthesis batches

Technical Support Center: Purification of (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide This guide provides in-depth troubleshooting and frequently asked questions for researchers and drug development professionals enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide

This guide provides in-depth troubleshooting and frequently asked questions for researchers and drug development professionals encountering challenges with organic impurities in the synthesis of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide. This key chiral intermediate, notably used as a side chain for the antibiotic Moxifloxacin, demands high chemical and enantiomeric purity.[1][2][3] This document outlines strategies for identifying, understanding, and removing common process-related impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the final purification stages.

Q: What are the primary analytical methods for assessing the purity of my final product?

A: A combination of techniques is essential for a complete purity profile.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the primary structure and detects organic impurities with distinct signals. The absence of aromatic signals from precursors like N-benzyl-protected intermediates is a key indicator of reaction completion.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): The definitive method for determining enantiomeric purity (e.g., the percentage of the desired S,S-enantiomer versus the undesired R,R-enantiomer).[1]

  • Gas Chromatography (GC): Often used to assess the purity of the free base before salt formation and to quantify residual solvents.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurity masses.

Q: My isolated (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide is off-white or yellowish. How can I decolorize it?

A: Color often indicates trace-level, highly conjugated impurities or degradation products. A common and effective method is treatment with activated carbon.

Causality: Activated carbon has a high surface area with pores that adsorb large, color-imparting organic molecules.

Protocol:

  • Dissolve the colored hydrobromide salt in a minimal amount of a suitable hot solvent, such as methanol or an ethanol/water mixture.[5]

  • Add a small amount of activated carbon (typically 1-2% w/w relative to your product).

  • Stir the mixture at an elevated temperature for 15-30 minutes. Avoid prolonged heating, which can lead to product loss.

  • Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon. This step is critical and must be done quickly to prevent premature crystallization.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Q: What is the most effective general-purpose solvent system for recrystallizing the hydrobromide salt?

A: The goal is to find a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. Alcohols are generally preferred.[5]

Solvent SystemTypical Ratio (v/v)Key Considerations
MethanolN/AGood for dissolving the salt, but solubility might be too high at room temp for good recovery. Can be used for initial purification of crude product.[1]
Ethanol / Water95:5 to 80:20Excellent system for high recovery of pure crystals. Water decreases solubility at lower temperatures.[5]
Isopropanol (IPA)N/ALower solubility than methanol or ethanol, often resulting in high recovery but may require larger solvent volumes.
AcetonitrileN/ACan be effective, but hygroscopic nature requires careful handling.

Part 2: Troubleshooting Guide for Specific Organic Impurities

This section provides a detailed, problem-oriented approach to identifying and removing challenging impurities.

Scenario 1: Residual Protected Intermediates

Q: My ¹H NMR spectrum shows unexpected aromatic signals, suggesting incomplete deprotection. How do I remove residual N-benzyl or N-tosyl precursors?

A: This is a common issue arising from incomplete hydrogenation (for N-benzyl groups) or incomplete acidic cleavage (for N-tosyl groups).

Causality and Identification:

  • N-Benzyl Impurity (e.g., (S,S)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane): Arises from inefficient catalytic transfer hydrogenation or issues with the Pd/C catalyst. It is identified by characteristic benzyl aromatic signals (~7.2-7.4 ppm) and a benzylic CH₂ signal in the ¹H NMR spectrum.[4][6]

  • N-Tosyl Impurity: Results from incomplete cleavage of a tosyl protecting group, often used in earlier synthetic steps. It is identified by the distinct A₂B₂ aromatic signals of the p-toluenesulfonyl group (~7.4 and 7.8 ppm) and a methyl singlet (~2.4 ppm).[1]

Troubleshooting Workflow:

G start Crude Product with Aromatic Impurities q1 Impurity Type? start->q1 benzyl N-Benzyl Impurity q1->benzyl NMR ~7.3 ppm tosyl N-Tosyl Impurity q1->tosyl NMR ~7.8, 7.4, 2.4 ppm sol_benzyl Re-subject to Catalytic Hydrogenation (Pd/C, H₂) benzyl->sol_benzyl sol_tosyl Treat with Strong Acid (e.g., HBr in Acetic Acid) tosyl->sol_tosyl check Analyze Purity (NMR, HPLC) sol_benzyl->check sol_tosyl->check

Caption: Troubleshooting workflow for protected intermediates.

Removal Strategies:

  • For N-Benzyl Impurities: The most effective method is to re-subject the impure batch to catalytic hydrogenation. Ensure the catalyst is active and use an appropriate hydrogen source (H₂ gas or a transfer agent like ammonium formate).[7]

  • For N-Tosyl Impurities: Cleavage requires strong acidic conditions, such as refluxing with hydrobromic acid (HBr) in acetic acid.[8] Following the reaction, a standard aqueous workup with a base wash of the organic extract is necessary to remove the resulting p-toluenesulfonic acid before proceeding to final salt formation.

Scenario 2: Low Enantiomeric Purity

Q: My chiral HPLC analysis indicates an enantiomeric excess (e.e.) below 99%. What causes this, and how can it be rectified?

A: Low enantiomeric purity is a critical failure and typically stems from an inefficient resolution step or unintended racemization.

Causality and Identification:

  • Inefficient Resolution: The diastereomeric salt of the desired (S,S)-enantiomer may not have selectively precipitated, or the undesired (R,R)-enantiomer salt may have co-precipitated. This can be caused by using the wrong solvent, incorrect stoichiometry of the resolving agent, or cooling the solution too quickly.[5] Common resolving agents include (S)-(+)-mandelic acid or derivatives of tartaric acid.[1][5]

  • Racemization: While the bicyclic core is generally robust, exposure to harsh basic conditions, particularly at elevated temperatures, can potentially lead to racemization at one of the chiral centers.[6]

Improvement Strategies:

G start Low Enantiomeric Purity (<99% e.e.) step1 Convert Salt back to Free Base start->step1 step2 Perform Resolution Again with Chiral Acid step1->step2 sub_step2a Optimize Solvent (e.g., Ethanol, Methanol) step2->sub_step2a sub_step2b Ensure Slow Cooling & Consider Seeding step2->sub_step2b sub_step2c Verify Stoichiometry of Resolving Agent step2->sub_step2c step3 Isolate Diastereomeric Salt step2->step3 step4 Liberate Free Base & Form HBr Salt step3->step4

Caption: Workflow for enhancing enantiomeric purity.

  • Re-Resolution: The most reliable solution is to repeat the resolution process.

    • Convert the hydrobromide salt back to the free base using a suitable base (e.g., NaOH or Na₂CO₃) and extract it into an organic solvent.

    • Carefully repeat the diastereomeric salt formation with a high-purity resolving agent. Critically evaluate the solvent choice and cooling profile. Slow, controlled crystallization is paramount. Seeding with a crystal of the pure desired diastereomeric salt can be highly beneficial.[5]

  • Process Review: Scrutinize your synthesis steps for any prolonged exposure to harsh conditions that could induce racemization.

Part 3: Key Experimental Protocols

Protocol 1: High-Purity Recrystallization of (s)-1,4-diazabicyclo[4.3.0]nonane HBr
  • Solvent Selection: Based on preliminary tests (see Table 1), select an appropriate solvent system (e.g., 90% Ethanol).

  • Dissolution: In a flask equipped with a reflux condenser, add the crude hydrobromide salt. Add the solvent in portions while heating the mixture to reflux until all the solid dissolves. Aim to use the minimum amount of hot solvent necessary.

  • Decolorization (if needed): If the solution is colored, remove it from heat, allow it to cool slightly, and add activated carbon. Re-heat to reflux for 15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a Celite® pad to remove the carbon or any insoluble material.

  • Crystallization: Cover the filtrate and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath or refrigerate for several hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Analytical Method for Chiral Purity Assessment by HPLC

This is a representative method. The column and mobile phase may need to be optimized.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, or similar).

  • Mobile Phase: A mixture of hexane and ethanol with a small percentage of a basic additive like diethylamine (e.g., Hexane/Ethanol/Diethylamine = 90:10:0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.[1]

  • Sample Preparation: Dissolve a small amount of the free base (liberated from the HBr salt) in the mobile phase.

  • Analysis: The two enantiomers should be well-resolved. Calculate the enantiomeric excess (% e.e.) using the peak areas of the (S,S) and (R,R) isomers: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

References

  • CN105566319A - Preparation method of (S, S)-2, 8-diazabicyclo[7][9]nonane.

  • Chan, M. F., et al. (1999). DESIGN AND SYNTHESIS OF 1,4-DIAZABICYCL0[4.3.O]NONANE. HETEROCYCLES, 51(1), 5.
  • Thompson, A. S., et al. (2007). Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics. The Journal of Organic Chemistry, 72(21), 7847–7857. [Link]

  • Manetti, F., et al. (2000). Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity. Journal of Medicinal Chemistry, 43(23), 4499–4507.
  • Thompson, A. S., et al. (2007). Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics. ACS Publications. [Link]

  • Prasad, A. K., et al. (2012). Revisitation of the Preparation of (S,S)‐2,8‐Diazabicyclo[4.3.0]nonane Through Enzymatic Resolution. Chemical Biology & Drug Design, 80(3), 374-379. [Link]

  • CN112939849B - (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof.
  • CN105461531A - Method for synthesizing (S,S)-2,8-diazabicyclo[4.3.0]nonane. Patsnap Eureka. [Link]

  • CN104803999A - Preparation method of moxifloxacin side chain intermediate.
  • CN106399418A - Method for preparing moxifloxacin side chain through biological method.
  • US7692015B2 - Economical process for preparing (S, S)-2, 8-diazabicyclo[4.3.0]nonane and its enantiomer.
  • EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof.
  • CN101657448B - Process for the preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane and its enantiomers.
  • Akhtar, M., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1301-1306.
  • CN106399418B - Method for preparing moxifloxacin side chain by biological method.
  • Improved Process For The Preparation Of (S,S) 2,8 Diazabicyclo [4.3.0] Nonane. IP.com. [Link]

Sources

Optimization

improving enantiomeric excess in (s)-1,4-diazabicyclo[4.3.0]nonane hydrobromide production

Welcome to the Technical Support and Troubleshooting Center for the chiral resolution and salt-formation workflows of (S)-1,4-diazabicyclo[4.3.0]nonane (also known as (S)-octahydropyrrolo[1,2-a]pyrazine). As a critical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the chiral resolution and salt-formation workflows of (S)-1,4-diazabicyclo[4.3.0]nonane (also known as (S)-octahydropyrrolo[1,2-a]pyrazine).

As a critical chiral intermediate in the synthesis of advanced fluoroquinolone antibiotics (such as Moxifloxacin)[1], achieving an enantiomeric excess (ee) of >99.0% is paramount. This guide is engineered for process chemists and drug development professionals, focusing on the thermodynamic and kinetic principles that govern diastereomeric crystallization and hydrobromide salt isolation.

Part 1: Troubleshooting Guide & FAQs

Q1: My initial resolution with L-(+)-tartaric acid is yielding an enantiomeric excess (ee) of <90%. How can I improve this?

Root Cause: The resolution of racemic 1,4-diazabicyclo[4.3.0]nonane relies on the differential solubility of its diastereomeric salts. Low ee is almost always a result of kinetic trapping —where the less stable (R)-amine L-tartrate salt co-precipitates with the (S)-amine L-tartrate due to rapid supersaturation[2]. Additionally, an incorrect dielectric constant in your solvent system will narrow the solubility gap between the two diastereomers. Solution:

  • Optimize the Solvent Matrix: Shift your solvent system to a precisely controlled Ethanol/Water ratio. Absolute ethanol causes both salts to crash out rapidly, while excessive water prevents crystallization. An 85:15 (v/v) EtOH/H₂O ratio provides the optimal thermodynamic window.

  • Implement a Non-Linear Cooling Ramp: Do not crash-cool the reactor. Hold the solution at 75°C for 1 hour, then cool to 45°C at 0.5°C/min. Seed the reactor with pure (S)-amine L-tartrate crystals, hold for 2 hours to allow Ostwald ripening, and then cool to 5°C at 0.1°C/min.

Q2: I am losing over 60% of my product in the mother liquor during the tartrate salt filtration. How do I increase yield without sacrificing chiral purity?

Root Cause: The (S)-amine L-tartrate salt has a non-negligible solubility limit in aqueous alcoholic mixtures, especially if the water content exceeds 20% or if the final filtration temperature is too high. Solution: Introduce an anti-solvent addition protocol. Once the reaction mixture has reached 5°C and primary crystallization is complete, slowly dose in cold acetone (pre-chilled to 0°C) over 2 hours. Acetone acts as a strong anti-solvent for the tartrate salt, depressing its solubility and driving secondary nucleation. Caution: Adding the anti-solvent too early or too fast will precipitate the (R)-enantiomer, ruining your ee.

Q3: During the conversion of the tartrate salt to the hydrobromide (HBr) salt, the product turns yellow and HPLC shows degradation impurities. What is happening?

Root Cause: (S)-1,4-diazabicyclo[4.3.0]nonane is a secondary amine that is highly susceptible to oxidation and thermal degradation when in its free-base form at high pH (>12)[3]. The exothermic addition of NaOH during the free-basing step causes localized heating, accelerating this degradation. Solution: Perform the basification under strictly controlled cryogenic conditions. The internal reactor temperature must not exceed 10°C during NaOH addition. Furthermore, use a biphasic system (Aqueous NaOH / Dichloromethane) so that the free base is immediately extracted into the protective organic phase as it forms, minimizing its residence time in the harsh alkaline aqueous environment.

Part 2: Quantitative Data & Solvent Optimization

The choice of solvent during the L-tartaric acid resolution fundamentally dictates the success of the chiral separation. The table below summarizes the causality between solvent composition, yield, and enantiomeric excess.

Solvent System (v/v)Dielectric Constant (approx.)Diastereomeric Salt Yield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
100% Ethanol24.588%65%Rapid supersaturation; co-precipitation of both diastereomers.
85% EtOH / 15% H₂O 35.0 42% >98% Optimal thermodynamic differentiation; high purity.
50% EtOH / 50% H₂O55.012%>99%Excessive solubility; massive yield loss to mother liquor.
85% MeOH / 15% H₂O38.035%85%Methanol disrupts hydrogen bonding network of the tartrate crystal lattice.

Note: Yield is calculated based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture.

Part 3: Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure the workflow cannot proceed if critical quality attributes are not met.

Protocol A: Chiral Resolution via L-(+)-Tartaric Acid
  • Charge: To a jacketed glass reactor, add 1.0 equivalent of racemic 1,4-diazabicyclo[4.3.0]nonane and 5 volumes of an 85:15 (v/v) Ethanol/Water mixture.

  • Dissolution: Add 1.05 equivalents of L-(+)-tartaric acid. Heat the reactor to 75°C under nitrogen stirring (250 rpm) until a clear solution is achieved.

  • Controlled Nucleation: Cool the reactor to 45°C at a rate of 0.5°C/min.

  • Seeding: Turn off the stirrer momentarily. Add 0.5% (w/w) of pure (S)-amine L-tartrate seed crystals. Resume stirring at 100 rpm and hold at 45°C for 2 hours.

  • Crystallization: Cool to 5°C at a rate of 0.1°C/min. Hold at 5°C for 4 hours.

  • Isolation: Filter the slurry through a sintered glass funnel. Wash the filter cake with 1 volume of pre-chilled (0°C) absolute ethanol.

  • IPC Check: Run Chiral HPLC on a 10 mg sample of the wet cake. Pass criteria: >98.0% ee. If <98.0%, perform a recrystallization in 85:15 EtOH/H₂O before proceeding.

Protocol B: Free-Basing and Hydrobromide Salt Formation
  • Basification: Suspend the validated (S)-amine L-tartrate wet cake in 5 volumes of Dichloromethane (DCM) and chill to 5°C.

  • Extraction: Slowly add 30% aqueous NaOH dropwise, maintaining the internal temperature strictly below 10°C, until the aqueous phase reaches pH 12.5.

  • Phase Separation: Allow layers to separate. Collect the lower organic (DCM) layer. Extract the aqueous layer with 2 additional volumes of DCM. Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Salt Formation: Filter the drying agent. To the clear DCM solution at 0°C, slowly add 1.05 equivalents of 48% aqueous Hydrobromic Acid (HBr).

  • Solvent Exchange: Distill off the DCM under reduced pressure while continuously replacing the volume with Isopropanol (IPA) until the internal temperature reaches 80°C.

  • Final Isolation: Cool the IPA suspension to 0°C, filter, and dry the white crystalline solid under vacuum at 50°C to yield (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide.

Part 4: Process Visualization

The following diagram maps the chemical logic, phase separations, and critical control points of the entire production workflow.

G racemic Racemic 1,4-Diazabicyclo[4.3.0]nonane mix Dissolution in EtOH/H2O (85:15) Heat to 75°C racemic->mix tartaric L-(+)-Tartaric Acid tartaric->mix cool Non-Linear Cooling & Seeding (Ostwald Ripening at 45°C) mix->cool filter Solid-Liquid Separation cool->filter salt (S)-Amine L-Tartrate (Solid Cake, >98% ee) filter->salt ml (R)-Amine L-Tartrate (Mother Liquor to Waste/Recycle) filter->ml freebase Biphasic Basification (NaOH/DCM) Strict Temp Control <10°C salt->freebase hbr_add Add 48% HBr (aq) Solvent Exchange to IPA freebase->hbr_add final (S)-1,4-Diazabicyclo[4.3.0]nonane HBr (>99.5% ee, Final Product) hbr_add->final

Fig 1. Workflow for the chiral resolution and HBr salt formation of (S)-1,4-diazabicyclo[4.3.0]nonane.

References

  • European Patent Office. (2012). Process for the Synthesis of Moxifloxacin Hydrochloride (EP 2474547 A2).
  • World Intellectual Property Organization. (2022). Method for Preparing Moxifloxacin Intermediate (S,S)-2,8-Diazabicyclo[4.3.0]nonane (WO2022166436). WIPO.[Link]

  • United States Patent and Trademark Office. (1998). Moxifloxacin hydrochloride monohydrate and its preparation (US 5,849,752).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Enantiomeric Purity of (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide: A Comparative Guide

Executive Summary & The Analytical Challenge (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide (also known as (S)-octahydropyrrolo[1,2-a]pyrazine) is a critical chiral building block used in the synthesis of advanced active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

(S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide (also known as (S)-octahydropyrrolo[1,2-a]pyrazine) is a critical chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs), including fluoroquinolone antibiotics, and as a chiral catalyst[1]. Accurately determining its enantiomeric purity—specifically quantifying the undesired (R)-enantiomer—is essential for pharmaceutical quality control.

The Causality of the Analytical Challenge: Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents two distinct physicochemical hurdles:

  • Lack of a UV Chromophore: The aliphatic bicyclic core lacks a conjugated π-electron system, resulting in negligible UV absorbance above 210 nm. Low-wavelength UV detection is highly susceptible to baseline noise and matrix interference.

  • High Polarity & Basicity: The molecule features a tertiary bridgehead nitrogen (N-1) and a highly basic secondary amine (N-4). Direct analysis on standard silica-based columns leads to severe peak tailing due to secondary interactions with residual acidic silanols.

To overcome these challenges, analytical scientists must employ either chemical derivatization to install a chromophore/fluorophore or utilize universal mass-sensitive detection . This guide objectively compares three field-proven analytical strategies to determine the optimal workflow for your laboratory.

Decision Matrix: Selecting the Optimal Strategy

Before committing to a validation protocol, laboratories must assess their instrument capabilities. The following decision tree outlines the logical progression for method selection based on available detection technologies and column inventories.

MethodSelection Start Analyze (S)-1,4-diazabicyclo[4.3.0]nonane (No UV Chromophore) Q1 Is a Universal Detector (CAD/ELSD/MS) available? Start->Q1 Direct Method C: Direct Chiral HPLC-CAD (No Derivatization) Q1->Direct Yes Q2 Are Chiral Columns available? Q1->Q2 No (UV only) FMOC Method A: FMOC-Cl Derivatization + Chiral HPLC-UV Q2->FMOC Yes Marfey Method B: Marfey's Reagent + Achiral RP-HPLC-UV Q2->Marfey No (C18 only)

Decision tree for selecting the optimal enantiomeric purity HPLC method.

Comparison of Analytical Strategies

Method A: Pre-column Derivatization with FMOC-Cl + Chiral HPLC-UV (The Gold Standard)

Mechanism: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a highly reactive acylating agent. While reagents like o-phthalaldehyde (OPA) only react with primary amines, FMOC-Cl selectively targets the sterically accessible N-4 secondary amine of the bicyclic system via nucleophilic acyl substitution[2]. Why it works: This reaction neutralizes the basicity of the amine (eliminating peak tailing) and installs a bulky, highly conjugated fluorenyl group, enabling highly sensitive UV detection at 265 nm or fluorescence detection (λ_ex=265 nm, λ_em=310 nm)[3]. The derivatized enantiomers are then separated using a polysaccharide-based chiral stationary phase (e.g., Chiralpak IC).

Method B: Diastereomeric Derivatization with Marfey's Reagent + Achiral RP-HPLC

Mechanism: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) reacts with the enantiomeric mixture to form stable diastereomers[4]. Why it works: Because diastereomers possess different physicochemical properties, they can be baseline-resolved on a standard, inexpensive C18 reversed-phase column[5]. This completely bypasses the need for costly chiral columns, though the derivatization reaction requires strict temperature control to prevent reagent racemization.

Method C: Direct Chiral HPLC with Charged Aerosol Detection (CAD)

Mechanism: Charged Aerosol Detection (CAD) is a mass-sensitive technique that nebulizes the column effluent and applies a charge to the resulting aerosol particles[6]. Why it works: CAD response is independent of the analyte's optical properties, allowing for the direct, underivatized analysis of the bicyclic amine[7]. This eliminates sample preparation bottlenecks but requires strictly volatile mobile phases (e.g., ammonium formate and acetonitrile) to prevent detector fouling.

Table 1: Objective Performance Comparison
ParameterMethod A (FMOC + Chiral UV)Method B (Marfey's + C18 UV)Method C (Direct Chiral CAD)
Detector Required UV-Vis / FluorescenceUV-Vis (340 nm)CAD / ELSD / MS
Stationary Phase Immobilized PolysaccharideStandard C18 (Achiral)Immobilized Polysaccharide
Sample Prep Time ~10 minutes~45 minutes (Heating req.)< 2 minutes (Dilute & Shoot)
LOD (Signal/Noise > 3) 0.05%0.10%0.08%
Enantiomeric Resolution ( Rs​ ) > 3.5> 2.5> 2.0
Cost per Analysis High (Chiral Column)Low (C18 Column)Medium (Equipment Cost)

Experimental Protocol: Method A (FMOC-Cl Derivatization)

To ensure a self-validating system, this protocol incorporates a specific quenching step using 1-amino-adamantane (ADAM).

Causality of Quenching: If excess FMOC-Cl is left unreacted, it hydrolyzes into FMOC-OH, a highly fluorescent byproduct that often co-elutes with the target analyte. Adding the highly hydrophobic ADAM rapidly consumes excess FMOC-Cl, forming an FMOC-ADAM complex that elutes far later in the chromatogram, ensuring a clean baseline[3].

Workflow Sample Sample Prep (S)-Isomer + Borate Buffer Reagent Add FMOC-Cl in Acetonitrile Sample->Reagent Reaction React 5 min @ RT (Secondary Amine Tagging) Reagent->Reaction Quench Quench with ADAM (Removes excess FMOC) Reaction->Quench Analyze Chiral HPLC-UV (λ=265nm) Quench->Analyze

Step-by-step chemical derivatization workflow using FMOC-Cl.
Step-by-Step Methodology
  • Buffer Preparation: Prepare a 200 mM sodium borate buffer and adjust the pH to 8.5 using 1M NaOH. Note: Alkaline pH is required to ensure the N-4 secondary amine is fully deprotonated for nucleophilic attack.

  • Sample Preparation: Dissolve 10 mg of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide in 10 mL of HPLC-grade water (1 mg/mL).

  • Derivatization Reaction:

    • Transfer 100 µL of the sample solution to a 2 mL HPLC vial.

    • Add 200 µL of the borate buffer (pH 8.5).

    • Add 200 µL of 15 mM FMOC-Cl solution (prepared in anhydrous acetonitrile).

    • Vortex briefly and let stand at room temperature for exactly 5 minutes.

  • Quenching: Add 200 µL of 300 mM ADAM solution (prepared in 1:1 water/acetonitrile). Vortex and let stand for 2 minutes.

  • Dilution: Dilute the mixture with 300 µL of mobile phase prior to injection.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

Method Validation Data (Method A)

The FMOC-derivatization method was validated according to ICH Q2(R1) guidelines. The inclusion of 0.1% Diethylamine (DEA) in the mobile phase acts as a silanol blocker, ensuring sharp peak shapes for the derivatized complex.

Table 2: Method Validation Summary
Validation ParameterExperimental ResultICH Acceptance CriteriaStatus
Specificity No interference from blank/ADAMBaseline resolution ( Rs​ > 1.5)Pass
Linearity (R-isomer) R2 = 0.9994 (Range: 0.05% - 1.5%) R2 ≥ 0.995Pass
Accuracy (Recovery) 98.5% - 101.2% at 3 spike levels90.0% - 110.0%Pass
Precision (Repeatability) RSD = 1.2% (n=6 injections)RSD ≤ 2.0%Pass
Limit of Quantitation 0.05% relative to nominal conc.Signal-to-Noise ≥ 10:1Pass
Solution Stability Stable for 24 hours at 4°CDeviation ≤ 5.0%Pass

References

  • High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate. Oxford Academic (Journal of Chromatographic Science).

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. National Institutes of Health (PMC).

  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac Group.

  • Microscale Purification with Direct Charged Aerosol Detector Quantitation Using Selective Online One- or Two-Dimensional Liquid Chromatography. ACS Publications (Analytical Chemistry).

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.

Sources

Comparative

gc-ms validation protocols for (s)-1,4-diazabicyclo[4.3.0]nonane hydrobromide impurity analysis

An In-Depth Technical Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Validation Protocols for the Analysis of (S)-1,4-diazabicyclo[4.3.0]nonane Hydrobromide Impurities Introduction: The Criticality of Impurity Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Validation Protocols for the Analysis of (S)-1,4-diazabicyclo[4.3.0]nonane Hydrobromide Impurities

Introduction: The Criticality of Impurity Profiling in Chiral Pharmaceutical Intermediates

(S)-1,4-diazabicyclo[4.3.0]nonane is a chiral bicyclic diamine scaffold that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, ensuring its purity is paramount. Impurities, even at trace levels, can impact the efficacy and safety of the final drug product, introduce toxicological risks, or affect the stability of the API. For a chiral intermediate, the challenge is twofold: not only must achiral process-related impurities and degradation products be controlled, but its enantiomeric purity must also be guaranteed.

This guide provides a comprehensive framework for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of potential impurities in (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a self-validating system for generating trustworthy and reproducible data suitable for regulatory submission.[1][2]

Part 1: Foundational Method Development - The Causality Behind Experimental Choices

A successful validation is predicated on a well-developed and suitable analytical method. The unique physicochemical properties of (S)-1,4-diazabicyclo[4.3.0]nonane—a polar, chiral secondary amine salt—necessitate specific strategic considerations to ensure its compatibility with GC-MS analysis.

The Derivatization Imperative

Direct injection of (S)-1,4-diazabicyclo[4.3.0]nonane is problematic. Its high polarity and the presence of active hydrogens on the secondary amine lead to poor volatility and strong interactions with the stationary phase of the GC column, resulting in broad, tailing peaks and poor sensitivity.[3] Derivatization is therefore not merely an optimization step but a mandatory one. The goal is to replace the active hydrogens with nonpolar groups, thereby increasing volatility and thermal stability.[4]

Two primary derivatization strategies are compared below:

  • Silylation: This is a common and effective technique where an active hydrogen is replaced with a silyl group, such as a trimethylsilyl (TMS) group.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. Silylation is generally a clean and rapid reaction. However, the resulting TMS derivatives can be sensitive to moisture, requiring anhydrous conditions for the reaction and sample handling.[6]

  • Acylation: This involves reacting the amine with an acylating agent, such as a chloroformate or an acid anhydride. For instance, heptafluorobutyl chloroformate (HFBCF) not only improves volatility but also introduces a highly electronegative group, which can enhance sensitivity if an Electron Capture Detector (ECD) were used, though less relevant for standard MS detection.[7][8] Acylation derivatives are often more stable than their silyl counterparts.

Decision: For this guide, we will proceed with silylation using MSTFA . It is a powerful silylating agent that is highly effective for primary and secondary amines and is well-suited for GC-MS applications, producing derivatives with predictable and characteristic mass spectra.

The Chiral Challenge: Column vs. Derivatization

The most critical impurity to control is the undesired (R)-enantiomer. Its separation from the desired (S)-enantiomer requires a chiral environment.

  • Chiral GC Column: Utilizing a capillary column with a chiral stationary phase (e.g., a cyclodextrin-based phase like Chirasil-L-Val) is the most direct approach.[7][9] The derivatized enantiomers interact differently with the chiral selector, leading to different retention times and enabling their separation and quantification.

  • Chiral Derivatization: An alternative involves using a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. However, this adds complexity, requires an enantiomerically pure derivatizing reagent, and may introduce analytical artifacts.[5]

Decision: The use of a chiral GC column is the preferred and more robust strategy. It simplifies sample preparation and avoids potential complications associated with chiral derivatizing agents.

Logical Workflow for Method Development

The following diagram illustrates the decision-making process in developing the analytical method.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Strategy Analytical Strategy cluster_FinalMethod Final Method Outline Analyte (S)-1,4-diazabicyclo[4.3.0]nonane - Polar Amine Salt - Chiral Center - Low Volatility Derivatization Derivatization Required? Analyte->Derivatization Silylation Silylation (MSTFA) + High Volatility - Moisture Sensitive Derivatization->Silylation Yes ChiralSep Chiral Separation Needed? Derivatization->ChiralSep Yes Silylation->ChiralSep Acylation Acylation (HFBCF) + Stable Derivative Acylation->ChiralSep ChiralCol Use Chiral GC Column (e.g., Cyclodextrin-based) ChiralSep->ChiralCol Yes ChiralDeriv Use Chiral Derivatizing Agent + Use Achiral Column - Complex ChiralSep->ChiralDeriv Yes Final Optimized GC-MS Method: 1. Sample Prep (Base Extraction) 2. Silylation with MSTFA 3. Injection onto Chiral Column 4. MS Detection (SIM/Scan) ChiralCol->Final ValidationWorkflow Start Method Optimization Complete Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity LOD_LOQ LOD & LOQ (S/N Ratio or STEYX) Linearity->LOD_LOQ Accuracy Accuracy (Spike Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Deliberate Changes) Precision->Robustness End Method Validated Robustness->End

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Chiral Catalysts Against (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide

Introduction: The Untapped Potential of a Chiral Scaffold In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and selective catalysts is a continuous endeavor. The (S)-1,4-diazabicyclo[4.3.0]n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of a Chiral Scaffold

In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and selective catalysts is a continuous endeavor. The (S)-1,4-diazabicyclo[4.3.0]nonane core, a rigid bicyclic diamine structure, presents an intriguing scaffold for catalyst design. Its inherent chirality and the presence of two basic nitrogen atoms at defined spatial orientations suggest a potential for activating substrates in a stereocontrolled manner, akin to well-established organocatalysts like proline and its derivatives.

(S)-1,4-diazabicyclo[4.3.0]nonane and its enantiomer are recognized as crucial chiral building blocks in the synthesis of pharmaceuticals, most notably in the side chain of the antibiotic moxifloxacin. However, a comprehensive evaluation of its hydrobromide salt as a standalone organocatalyst in benchmark asymmetric transformations is not extensively documented in peer-reviewed literature. This guide, therefore, aims to provide a framework for benchmarking the potential of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide. We will achieve this by presenting a detailed comparative analysis of established, structurally related chiral catalysts in two cornerstone asymmetric reactions: the aldol and Michael additions. By understanding the performance of these established catalysts, researchers can gain a clear perspective on the efficacy targets that a new catalyst based on the diazabicyclo[4.3.0]nonane framework would need to meet or surpass.

The Structural Analogy: A Rationale for Catalytic Potential

The catalytic prowess of many successful organocatalysts, particularly those based on proline and chiral diamines, stems from their ability to form key intermediates such as enamines and iminium ions with carbonyl compounds. The rigid bicyclic structure of (S)-1,4-diazabicyclo[4.3.0]nonane could offer superior facial discrimination in the transition state compared to more flexible catalysts, potentially leading to higher enantioselectivity. The presence of a protonated nitrogen in the hydrobromide salt could also play a crucial role in activating the electrophile through hydrogen bonding, a common feature in bifunctional organocatalysis.

Benchmark Reaction 1: The Asymmetric Aldol Reaction

The asymmetric aldol reaction is a quintessential carbon-carbon bond-forming reaction in organic synthesis, providing access to chiral β-hydroxy carbonyl compounds. Here, we compare the performance of L-proline, a widely used and well-understood organocatalyst, with a representative chiral diamine catalyst in the reaction between cyclohexanone and 4-nitrobenzaldehyde.

Comparative Performance Data: Asymmetric Aldol Reaction
CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Proline 20-30DMSO4-9662-9993:7 to >99:196 to >99 (anti)
(S)-1-(2-Pyrrolidinylmethyl)pyrrolidine 20Dichloromethane249595:599 (anti)

Note: The data presented is a synthesis of typical results from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Mechanistic Insight: The Enamine Catalytic Cycle

The catalytic cycle for the proline-catalyzed aldol reaction proceeds through the formation of a nucleophilic enamine intermediate. This intermediate then attacks the aldehyde electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.

Aldol_Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + (S)-Proline - H₂O Proline (S)-Proline Proline->Enamine Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product Aldol Product Iminium->Product + H₂O Regen_Proline (S)-Proline Product->Regen_Proline - (S)-Proline Water H₂O Water->Product

Figure 1: Generalized enamine catalytic cycle for the proline-catalyzed asymmetric aldol reaction.

Experimental Protocol: L-Proline Catalyzed Asymmetric Aldol Reaction
  • To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in dimethyl sulfoxide (DMSO, 4.0 mL) is added cyclohexanone (4.0 mmol).

  • L-proline (0.2-0.3 mmol, 20-30 mol%) is then added to the mixture.

  • The reaction is stirred at room temperature for the time indicated in the comparative data table (typically 4-96 hours), with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral high-performance liquid chromatography (HPLC) analysis.

Benchmark Reaction 2: The Asymmetric Michael Addition

The asymmetric Michael addition is a powerful tool for the formation of carbon-carbon bonds in a 1,4-conjugate fashion, leading to a wide array of chiral building blocks. We will compare the performance of a proline derivative and a chiral diamine-thiourea catalyst in the addition of ketones to nitroolefins.

Comparative Performance Data: Asymmetric Michael Addition
CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-Pyrrolidine-tetrazole 5Chloroform12up to 99up to 99:1up to 99 (syn)
Chiral Diamine-Thiourea 10Toluene24-7285-99up to >95:5up to 99 (syn)

Note: The data presented is a synthesis of typical results from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Mechanistic Insight: Bifunctional Activation

In the case of chiral diamine-thiourea catalysts, a bifunctional activation mechanism is often proposed. The thiourea moiety activates the nitroolefin electrophile through hydrogen bonding, while the amine group activates the ketone nucleophile via enamine formation. This dual activation in a defined chiral environment leads to high stereoselectivity.

Michael_Cycle cluster_catalyst Bifunctional Catalyst Thiourea Thiourea Moiety TransitionState Ternary Transition State Complex Thiourea->TransitionState Amine Amine Moiety Amine->TransitionState Nitroolefin Nitroolefin Nitroolefin->TransitionState H-bonding Ketone Ketone Ketone->TransitionState Enamine Formation Product Michael Adduct TransitionState->Product Regen_Catalyst Regenerated Catalyst Product->Regen_Catalyst

Figure 2: Conceptual diagram of bifunctional activation in a chiral diamine-thiourea catalyzed Michael addition.

Experimental Protocol: Chiral Diamine-Thiourea Catalyzed Asymmetric Michael Addition
  • To a solution of the chiral diamine-thiourea catalyst (0.1 mmol, 10 mol%) in toluene (2.0 mL) is added the ketone (2.0 mmol).

  • The nitroolefin (1.0 mmol) is then added, and the reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for the time indicated in the comparative data table (typically 24-72 hours).

  • Reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is directly purified by flash column chromatography on silica gel to yield the Michael adduct.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Conclusion and Future Outlook

This guide has provided a comparative benchmark for chiral catalysts structurally related to (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide. The established high performance of L-proline and chiral diamine derivatives in asymmetric aldol and Michael additions, consistently achieving excellent yields and enantioselectivities, sets a high standard for any new catalyst entering this arena.

While direct experimental evidence for the catalytic activity of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide remains to be broadly reported, its rigid chiral framework and the presence of strategically positioned nitrogen atoms make it a compelling candidate for investigation. Future research in this area could involve:

  • Systematic Screening: Evaluating (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide and its derivatives in a range of benchmark asymmetric reactions.

  • Mechanistic Studies: Elucidating the mode of activation and the key transition states to understand the factors governing stereoselectivity.

  • Catalyst Optimization: Modifying the diazabicyclo[4.3.0]nonane scaffold to enhance its catalytic properties.

The exploration of novel chiral catalysts is fundamental to advancing the field of asymmetric synthesis. The insights and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to not only select appropriate existing catalysts but also to rationally design and evaluate the next generation of high-performance organocatalysts.

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]

  • Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Organocatalytic direct asymmetric aldol reactions in water. Journal of the American Chemical Society, 128(3), 734-735. [Link]

  • Tsogoeva, S. B. (2007). Recent advances in asymmetric organocatalytic domino reactions. European Journal of Organic Chemistry, 2007(11), 1701-1716. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673. [Link]

Comparative

A Senior Application Scientist's Guide to the Structural Validation of (s)-1,4-diazabicyclo[4.3.0]nonane Hydrobromide

This guide provides an in-depth, objective comparison of mass spectrometry and other analytical techniques for the structural validation of (s)-1,4-diazabicyclo[4.3.0]nonane hydrobromide. As a critical chiral intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of mass spectrometry and other analytical techniques for the structural validation of (s)-1,4-diazabicyclo[4.3.0]nonane hydrobromide. As a critical chiral intermediate in pharmaceutical synthesis, the unequivocal confirmation of its structure is a foundational requirement for drug development and quality control. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established scientific principles.

The Central Role of Structural Validation

(s)-1,4-diazabicyclo[4.3.0]nonane, a bicyclic diamine also known as a hydrindane, is a key structural motif in many terpenoid natural products and serves as a vital building block in asymmetric synthesis.[1] Its rigid, chiral scaffold is instrumental in controlling the stereochemical outcome of reactions, making the verification of its structure—including elemental composition, connectivity, and absolute stereochemistry—a non-negotiable step. An error in structure at this early stage can have cascading and costly consequences for a drug development pipeline. Mass spectrometry (MS) has become a staple in analytical laboratories, offering a powerful and versatile first line of inquiry into a molecule's identity.[2]

High-Resolution Mass Spectrometry: The First Step in Confirmation

High-Resolution Mass Spectrometry (HRMS) provides exceptional mass accuracy and resolution, making it an indispensable tool for confirming the elemental composition of a compound.[2][3] For a polar molecule like (s)-1,4-diazabicyclo[4.3.0]nonane, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.[4][5]

Expertise in Action: Why ESI and HRMS?

The choice of ESI is causal. It is ideally suited for polar analytes, like the target amine, transferring them from a liquid phase into the gaseous, ionized state with minimal fragmentation.[4][5][6] This is crucial for accurately determining the molecular mass of the parent compound.[4] We couple this with HRMS (such as Q-TOF or Orbitrap systems) because its ability to measure mass-to-charge ratios with high precision allows us to move beyond simple molecular weight to confirming the exact elemental formula, significantly reducing ambiguity.[7][8][9]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A stock solution is prepared by dissolving ~1 mg of (s)-1,4-diazabicyclo[4.3.0]nonane hydrobromide in 1 mL of a suitable solvent, such as methanol or acetonitrile. This is further diluted for analysis.

  • Instrumentation: A liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source is used.[8]

  • Ionization: The analysis is conducted in positive ESI mode. The basic nitrogen atoms in the molecule readily accept a proton, forming the protonated molecule, [M+H]⁺.

  • Mass Analysis (Full Scan): The instrument acquires a full scan spectrum. For the free base (C₇H₁₄N₂), the theoretical monoisotopic mass is 126.1157 Da. The expected protonated ion [C₇H₁₅N₂]⁺ would have a theoretical m/z of 127.1235. HRMS can confirm this mass to within a few parts-per-million (ppm), providing high confidence in the elemental formula.[2][10]

  • Structural Elucidation (MS/MS): To gain structural information, the [M+H]⁺ precursor ion (m/z 127.1235) is isolated and subjected to fragmentation, typically via Collision-Induced Dissociation (CID).[5] The resulting product ions are then mass analyzed, creating an MS/MS spectrum that serves as a structural fingerprint.

Anticipated Fragmentation Pathway

The fragmentation of cyclic amines is well-understood. The predominant pathway involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[11][12] For cyclic amines, this often involves ring-opening followed by subsequent fragmentation.[13] The molecular ion peak for a monoamine will be an odd number.[12][13]

fragmentation_pathway cluster_main Proposed MS/MS Fragmentation of (s)-1,4-diazabicyclo[4.3.0]nonane [M+H]⁺ M [C₇H₁₅N₂]⁺ m/z = 127.12 F1 Fragment A [C₅H₁₁N₂]⁺ m/z = 99.09 M->F1 -C₂H₄ F2 Fragment B [C₄H₉N]⁺ m/z = 71.07 M->F2 -C₃H₆N F3 Fragment C [C₅H₉]⁺ m/z = 69.07 F1->F3 -N₂H₂

Caption: Proposed fragmentation pathway for protonated (s)-1,4-diazabicyclo[4.3.0]nonane.

Data Summary: Mass Spectrometry
Technique Parameter Measured Expected Result (m/z) Information Gained
HRMS (Full Scan) Exact Mass of [M+H]⁺127.1235Confirms elemental formula (C₇H₁₅N₂)
MS/MS (CID) Major Product Ionse.g., 99.09, 71.07, 69.07Structural fingerprint for identity confirmation

A Comparative Framework: MS vs. Orthogonal Methods

While powerful, mass spectrometry alone does not provide a complete structural picture, particularly regarding stereochemistry.[10] A self-validating system relies on orthogonal techniques that measure different physical properties of the molecule. The primary complementary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[14][15]

comparison_workflow Orthogonal Workflow for Structural Validation cluster_sample Compound Under Investigation cluster_techniques Analytical Techniques cluster_outcomes Validation Data Sample (s)-1,4-diazabicyclo[4.3.0]nonane HBr MS Mass Spectrometry (High Sensitivity, Speed) Sample->MS NMR NMR Spectroscopy (Definitive Connectivity) Sample->NMR XRay X-ray Crystallography (Absolute Structure) Sample->XRay MS_Outcome Elemental Formula (C₇H₁₄N₂) MS->MS_Outcome NMR_Outcome Atomic Connectivity Relative Stereochemistry NMR->NMR_Outcome XRay_Outcome 3D Atomic Coordinates Absolute Stereochemistry (S) XRay->XRay_Outcome

Sources

Validation

Comparative Stability of (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide in Buffer Solutions: A Technical Guide

Executive Summary & Structural Significance (S)-1,4-Diazabicyclo[4.3.0]nonane (also known as (S)-octahydropyrrolo[1,2-a]pyrazine) is a chiral bicyclic diamine that serves as a highly valued privileged scaffold in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

(S)-1,4-Diazabicyclo[4.3.0]nonane (also known as (S)-octahydropyrrolo[1,2-a]pyrazine) is a chiral bicyclic diamine that serves as a highly valued privileged scaffold in medicinal chemistry. It is most prominently utilized as a key intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics, such as Moxifloxacin, as well as various neuroactive agents[1]. Its rigid, three-dimensional architecture allows for the precise spatial orientation of substituents, which is a critical factor in optimizing the potency and selectivity of drug candidates[2].

While the hydrobromide and dihydrochloride salts of this compound are generally stable under recommended dry storage conditions[3], their stability in aqueous solutions is highly dependent on the pH and the specific buffer species present. This guide provides an objective, data-driven comparison of the compound's stability across different buffer systems, detailing the mechanistic causality behind its degradation and providing a self-validating experimental protocol for accurate stability tracking.

Mechanistic Causality of Buffer-Induced Degradation

To understand the stability profile of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide, one must analyze its dual-nitrogen architecture. The molecule contains two distinct basic centers:

  • A secondary amine (within the piperazine ring), which is highly basic ( pKa​≈9.5 ).

  • A tertiary bridgehead amine , which is significantly less basic ( pKa​≈4.5 ) due to structural constraints.

When the hydrobromide salt is dissolved in a buffer, the ambient pH dictates the protonation state of these nitrogen atoms.

  • Acidic Buffers (pH < 5.0): In buffers like Citrate or Acetate, both nitrogen atoms are fully protonated (di-cationic state). This protonation sterically and electronically shields the nitrogen lone pairs, rendering the molecule highly resistant to oxidative attack and ring-opening[2].

  • Neutral to Basic Buffers (pH > 7.0): In buffers like Phosphate or TRIS, the secondary amine begins to exist in equilibrium with its free-base form. The exposed lone pair on the secondary nitrogen becomes highly susceptible to oxidation (forming N-oxides) and subsequent base-catalyzed ring-opening. Furthermore, phosphate ions can act as general base catalysts, actively accelerating the degradation kinetics compared to non-catalytic buffers.

Degradation_Mechanisms Salt (S)-1,4-Diazabicyclo[4.3.0]nonane Hydrobromide Acid Acidic Buffer (pH < 5) Citrate / Acetate Salt->Acid Dissolution Base Basic Buffer (pH > 8) TRIS / Borate Salt->Base Dissolution Protonated Di-cationic State (Sterically Shielded) Acid->Protonated Protonation FreeBase Free Base Form (Exposed Lone Pairs) Base->FreeBase Deprotonation Stable High Stability (No Degradation) Protonated->Stable Resistance to O2 Degradation Oxidation & Ring-Opening FreeBase->Degradation Base Catalysis

Fig 1: pH-dependent protonation and degradation pathways of the bicyclic diamine.

Comparative Stability Data

The following table summarizes the quantitative degradation kinetics of (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide (formulated at 1.0 mg/mL) across various standard buffer systems under accelerated degradation conditions (40°C / 75% RH).

Buffer System (50 mM)pH LevelPrimary Degradation PathwayHalf-Life ( t1/2​ ) at 40°C28-Day Recovery (%)
Citrate 4.0None detected> 365 days99.8 ± 0.2%
Acetate 5.0None detected> 365 days99.5 ± 0.3%
Phosphate 7.4Oxidation / General Base Catalysis~ 45 days62.1 ± 1.5%
TRIS 8.5Oxidation / Ring-Opening~ 18 days31.4 ± 2.1%
Borate 10.0Rapid Epimerization / Oxidation~ 7 days< 5.0%

Key Insight: For formulation or long-term storage of this intermediate in an aqueous state, acidic buffers (Citrate or Acetate at pH 4.0–5.0) are mandatory. Phosphate should be strictly avoided if the solution is to be subjected to thermal stress, due to its catalytic role in the degradation of the unprotonated amine.

Self-Validating Experimental Protocol: Stability-Indicating Assay

To accurately measure the kinetic degradation of this compound, standard HPLC-UV is insufficient because the molecule lacks a strong UV chromophore. The following protocol utilizes LC-MS (or LC-CAD) and incorporates a critical acidic quenching step .

Why is quenching necessary? If a sample from the pH 8.5 TRIS buffer is placed directly into an autosampler queue, it will continue to degrade while waiting for injection. By diluting the sample 1:10 in 0.1% Trifluoroacetic acid (TFA), the pH is immediately dropped below 3.0, instantly halting base-catalyzed degradation. This ensures the assay is a self-validating system —the data reflects the exact state of the sample at the moment it was pulled, not the moment it was injected.

Step-by-Step Methodology
  • Buffer Formulation: Prepare 50 mM solutions of Citrate (pH 4.0), Acetate (pH 5.0), Phosphate (pH 7.4), and TRIS (pH 8.5) using MS-grade water.

  • API Spiking: Dissolve (S)-1,4-diazabicyclo[4.3.0]nonane hydrobromide in each buffer to achieve a final concentration of 1.0 mg/mL. Vortex for 30 seconds to ensure complete dissolution.

  • Incubation: Transfer 2.0 mL aliquots into amber glass HPLC vials (to eliminate photo-oxidation variables). Place vials in a controlled stability chamber at 40°C and 75% Relative Humidity.

  • Time-Course Sampling: At T=0,7,14,and 28 days, remove one vial of each buffer type from the chamber.

  • Acidic Quenching (Critical Step): Immediately transfer 100 µL of the sample into a new vial containing 900 µL of Mobile Phase A (0.1% TFA in Water). Vortex to mix.

  • LC-MS/CAD Analysis:

    • Column: C18, 2.1×100 mm,1.7 µm .

    • Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

    • Detection: Charged Aerosol Detection (CAD) or Mass Spectrometry (ESI+ mode, monitoring m/z 127.1 for the free base [M+H]+ ).

  • Data Processing: Calculate the area under the curve (AUC) for the parent peak relative to the T=0 benchmark to determine the kinetic rate of degradation.

Experimental_Workflow Step1 1. Buffer Formulation (Citrate, Acetate, Phosphate, TRIS) Step2 2. API Spiking & Incubation (1.0 mg/mL, 25°C & 40°C) Step1->Step2 Step3 3. Time-Course Sampling (Days 0, 7, 14, 28) Step2->Step3 Step4 4. Acidic Quenching (1:10 dilution in 0.1% TFA) Step3->Step4 Halts degradation Step5 5. LC-MS/CAD Analysis (Stability-Indicating Assay) Step4->Step5 Preserves sample state

Fig 2: Self-validating experimental workflow for buffer stability testing.

References

  • Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

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